Su5201
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-6-5-9(8-13(12)17)7-11-10-3-1-2-4-14(10)18-15(11)19/h1-8H,(H,18,19)/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJZXLNWNCVIMJ-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of SU5201
A comprehensive review of the available scientific literature reveals no specific drug or chemical compound designated as SU5201. Extensive searches for "this compound mechanism of action," "this compound signaling pathway," "this compound clinical trials," and "this compound enzyme kinetics" did not yield any relevant results for a substance with this identifier.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as requested. The absence of publicly available scientific data on this compound suggests that this compound may be:
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A misidentified or incorrectly transcribed name: The designation "this compound" could be a typographical error.
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An internal, non-public research compound: The substance may be under investigation in a private setting (e.g., a pharmaceutical company's early-stage drug discovery program) and not yet disclosed in scientific publications or public databases.
-
A discontinued or non-viable drug candidate: Research on this compound may have been terminated before reaching a stage of public disclosure.
Without any foundational information on the molecular structure, biological targets, or therapeutic area of this compound, any attempt to describe its mechanism of action would be purely speculative and not grounded in scientific evidence.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly recognized identifier. If "this compound" is a mistyped name, providing the correct designation will enable a thorough and accurate literature search to construct the requested technical guide.
Should a corrected name for this compound be provided, a comprehensive analysis of its mechanism of action, including the following components, can be undertaken:
-
Target Identification and Validation: Elucidation of the primary molecular target(s) of the compound.
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Biochemical and Cellular Assays: Detailed protocols for experiments demonstrating the compound's effect on its target(s) and relevant cellular pathways.
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Quantitative Data Analysis: Tabulation of key parameters such as IC50, Ki, EC50, and other relevant metrics from dose-response studies.
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Signaling Pathway Mapping: Visualization of the signaling cascades modulated by the compound's interaction with its target(s).
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Preclinical and Clinical Findings: Summary of in vivo efficacy and safety data from animal models and human clinical trials, if available.
At present, due to the lack of any identifiable information for a compound named this compound, the creation of an in-depth technical guide is not feasible. We recommend verifying the compound's name and designation to facilitate a successful and informative search.
SU5201: An In-depth Technical Guide on its Core Function as an Interleukin-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5201 is a potent small molecule inhibitor of Interleukin-2 (IL-2) production. This document provides a comprehensive overview of the known functions of this compound, including its inhibitory activities and the general signaling pathways it is likely to influence. Due to the limited publicly available information on the specific mechanism of action of this compound, this guide also outlines the broader context of IL-2 signaling and inhibition, providing a framework for further investigation.
Introduction to this compound
This compound has been identified as a potent inhibitor of Interleukin-2 (IL-2) production by peripheral blood mononuclear cells (PBMCs). It also demonstrates inhibitory effects on the proliferation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF) and acidic fibroblast growth factor (aFGF).
Core Function: Inhibition of Interleukin-2 Production
The primary and most well-documented function of this compound is the suppression of IL-2 production. IL-2 is a critical cytokine in the immune system, primarily produced by activated T-cells. It plays a central role in the proliferation, differentiation, and survival of T-cells, and is crucial for a robust immune response. The inhibition of IL-2 production by this compound suggests its potential as an immunomodulatory agent.
Quantitative Data
The following table summarizes the key quantitative data available for this compound's inhibitory activities.
| Parameter | Cell Type | Condition | Value |
| IC50 (IL-2 Production) | Peripheral Blood Mononuclear Cells (PBMCs) | - | 1 nM |
| Inhibition of Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced | 2.5 µM |
| Inhibition of Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | aFGF-induced | 2.3 µM |
Signaling Pathways in IL-2 Production and Potential Mechanisms of this compound Action
The production of IL-2 in T-cells is a tightly regulated process initiated by T-cell receptor (TCR) activation. This activation triggers a cascade of intracellular signaling pathways, primarily the MEK-ERK and JAK-STAT pathways, which converge on the nucleus to induce the transcription of the IL2 gene.
While the precise molecular target of this compound has not been explicitly detailed in publicly available literature, its function as an IL-2 production inhibitor suggests it may act on one or more key components of these pathways.
T-Cell Receptor (TCR) Signaling Cascade
The diagram below illustrates the general signaling pathway leading to IL-2 production upon T-cell activation.
Based on this pathway, this compound could potentially exert its inhibitory effect through several mechanisms:
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Inhibition of a key kinase: this compound might inhibit one of the kinases in the MEK-ERK or JAK-STAT pathways, preventing the downstream signaling required for IL-2 gene transcription.
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Blockade of transcription factor activation: It could interfere with the activation or nuclear translocation of key transcription factors like NFAT, AP-1, or STATs.
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Direct inhibition of IL-2 gene transcription: this compound might interact with the transcriptional machinery at the IL2 gene promoter or enhancer regions.
The diagram below illustrates the potential points of inhibition for a small molecule inhibitor like this compound.
Experimental Protocols
In Vitro IL-2 Production Inhibition Assay
Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on IL-2 production by activated T-cells.
Materials:
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Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
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RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
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T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies).
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Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
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96-well cell culture plates.
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Human IL-2 ELISA kit.
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CO2 incubator (37°C, 5% CO2).
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Plate reader.
Methodology:
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Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
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Assay Setup:
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Add 100 µL of the PBMC suspension to each well of a 96-well plate.
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Add 50 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the respective wells.
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Pre-incubate the cells with the compound for 1-2 hours at 37°C.
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Add 50 µL of the T-cell mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except the unstimulated control wells.
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Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
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-
IL-2 Measurement:
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After incubation, centrifuge the plate and collect the cell-free supernatants.
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Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
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-
Data Analysis:
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Calculate the percentage of inhibition of IL-2 production for each concentration of this compound compared to the vehicle-treated control.
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Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
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The workflow for this experimental protocol is visualized in the following diagram.
Conclusion
This compound is a potent inhibitor of IL-2 production, with potential applications in immunomodulation and anti-angiogenesis. While its precise molecular target and mechanism of action require further elucidation, this guide provides a comprehensive overview of its known functions and the relevant biological pathways. The provided experimental protocol offers a starting point for researchers to investigate the effects of this compound in a laboratory setting. Further research is warranted to fully characterize the therapeutic potential of this compound.
Tofacitinib: An In-Depth Technical Guide to its Inhibition of the IL-2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Tofacitinib, a Janus kinase (JAK) inhibitor, with a specific focus on its modulation of the Interleukin-2 (IL-2) signaling pathway. This document details the core molecular interactions, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for key assays used to characterize its function.
Introduction to the IL-2 Signaling Pathway and Tofacitinib
Interleukin-2 is a critical cytokine for the proliferation and differentiation of T cells, playing a pivotal role in the adaptive immune response. The binding of IL-2 to its receptor (IL-2R) on the surface of T cells initiates a signaling cascade that is predominantly mediated by the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Specifically, the IL-2R common gamma chain (γc) is associated with JAK3, and the IL-2Rβ chain is associated with JAK1. Upon IL-2 binding, JAK1 and JAK3 are brought into close proximity, leading to their trans-phosphorylation and activation. These activated JAKs then phosphorylate tyrosine residues on the IL-2Rβ chain, creating docking sites for STAT5 proteins. Recruited STAT5 is subsequently phosphorylated by the activated JAKs, leading to its dimerization, nuclear translocation, and the regulation of target gene expression, ultimately driving T cell proliferation and other effector functions.
Tofacitinib (formerly known as tasocitinib, CP-690550) is an orally available, small molecule inhibitor of JAK enzymes.[1] It exhibits a preferential inhibition of JAK1 and JAK3, thereby directly interfering with the signaling of several cytokines that utilize these kinases, including IL-2.[2] By blocking the catalytic activity of JAK1 and JAK3, Tofacitinib prevents the phosphorylation and activation of STAT5, thus inhibiting the downstream effects of IL-2 signaling.[2][3]
Mechanism of Action of Tofacitinib in the IL-2 Pathway
Tofacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of JAK1 and JAK3.[2] This reversible binding prevents the transfer of phosphate from ATP to the kinase's substrates, which include the JAKs themselves (autophosphorylation) and downstream STAT proteins.[2]
The key steps in the inhibition of the IL-2 signaling pathway by Tofacitinib are as follows:
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Binding to JAK1 and JAK3: Tofacitinib enters the cell and binds to the ATP-binding pocket of JAK1 and JAK3 associated with the IL-2 receptor complex.
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Inhibition of JAK Autophosphorylation: By occupying the ATP-binding site, Tofacitinib prevents the autophosphorylation and activation of JAK1 and JAK3 that would normally occur upon IL-2 receptor engagement.
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Prevention of STAT5 Phosphorylation: The inhibition of JAK1 and JAK3 activity directly prevents the phosphorylation of STAT5 proteins that are recruited to the IL-2 receptor complex.[2]
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Blockade of Downstream Signaling: Unphosphorylated STAT5 cannot dimerize or translocate to the nucleus, leading to the suppression of IL-2-dependent gene transcription.
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Functional Consequences: The net result is the inhibition of IL-2-mediated T cell proliferation, differentiation, and cytokine production.[4]
Quantitative Data: Inhibitory Activity of Tofacitinib
The inhibitory potency of Tofacitinib against different JAK isoforms has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's potency.
| Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 1.7 - 112 | [5][6] |
| JAK2 | 1.8 - 20 | [5][6] |
| JAK3 | 0.75 - 1.6 | [5][6] |
| TYK2 | 16 - 34 | [5] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Signaling Pathway and Experimental Workflow Diagrams
IL-2 Signaling Pathway and Tofacitinib Inhibition
Caption: IL-2 signaling pathway and the inhibitory action of Tofacitinib.
Experimental Workflow: In Vitro JAK Kinase Inhibition Assay
Caption: Workflow for an in vitro JAK kinase inhibition assay.
Experimental Workflow: STAT5 Phosphorylation Assay (Flow Cytometry)
Caption: Workflow for a cell-based STAT5 phosphorylation assay using flow cytometry.
Detailed Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
This protocol is a generalized procedure for determining the IC50 value of Tofacitinib against a specific JAK isoform.
Materials:
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Recombinant human JAK1, JAK2, or JAK3 enzyme
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Tofacitinib
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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ATP
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Substrate peptide (e.g., a poly-Glu-Tyr peptide)
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ADP detection kit (e.g., Transcreener® ADP² FP Assay)
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384-well assay plates
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Plate reader capable of fluorescence polarization detection
Procedure:
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Prepare Tofacitinib Dilutions: Prepare a serial dilution of Tofacitinib in DMSO, and then dilute further in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
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Enzyme and Inhibitor Incubation: Add the JAK enzyme and either Tofacitinib or vehicle (DMSO) to the wells of a 384-well plate. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
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Initiate Kinase Reaction: Add a mixture of ATP and the substrate peptide to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific JAK isoform.
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Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) during which the kinase reaction proceeds linearly.
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Stop and Detect: Stop the reaction by adding the ADP detection reagent from the kit. This reagent will typically contain a stop buffer and the components for ADP detection.
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Read Plate: Incubate the plate as per the detection kit's instructions and then read the fluorescence polarization on a plate reader.
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Data Analysis: Convert the fluorescence polarization signal to the concentration of ADP produced. Calculate the percent inhibition for each Tofacitinib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Tofacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based STAT5 Phosphorylation Assay
This protocol describes the measurement of IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs) by flow cytometry.
Materials:
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Human whole blood or isolated PBMCs
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Ficoll-Paque PLUS
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RPMI-1640 media with 10% FBS
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Tofacitinib
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Recombinant human IL-2
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Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
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Fluorescently labeled antibodies: anti-human CD3, anti-human CD4, anti-human pSTAT5 (pY694)
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Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
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Cell Culture and Inhibitor Treatment: Resuspend PBMCs in RPMI-1640 with 10% FBS. Aliquot cells into tubes and pre-incubate with varying concentrations of Tofacitinib or vehicle (DMSO) for 45-60 minutes at 37°C.[7]
-
Cytokine Stimulation: Add IL-2 to the cell suspensions to a final concentration of 100 U/mL and incubate for 15 minutes at 37°C.[8] Include an unstimulated control.
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Fixation: Immediately after stimulation, fix the cells by adding a fixation buffer and incubating for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them by adding a permeabilization buffer and incubating for 30 minutes at 4°C.
-
Antibody Staining: Wash the cells and then stain with a cocktail of fluorescently labeled antibodies against CD3, CD4, and pSTAT5 for 30-60 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells, and subsequently on CD4+ helper T cells. Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal within the gated T cell populations. Calculate the percent inhibition of pSTAT5 MFI for each Tofacitinib concentration relative to the IL-2 stimulated vehicle control.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure Tofacitinib's effect on IL-2-driven T-cell proliferation.
Materials:
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Isolated human PBMCs or purified T cells
-
CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
RPMI-1640 media with 10% FBS and IL-2
-
Tofacitinib
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.[9]
-
Quenching: Quench the staining reaction by adding 5 volumes of cold complete media and incubating for 5 minutes on ice.
-
Washing: Wash the cells 2-3 times with complete media to remove any unbound CFSE.
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Cell Plating and Treatment: Resuspend the CFSE-labeled cells in complete media with IL-2 and plate them in a 96-well plate. Add T cell activation stimuli. Add serial dilutions of Tofacitinib or vehicle (DMSO) to the wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Data Acquisition: Harvest the cells and acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Data Analysis: Gate on the live lymphocyte population. Proliferating cells will have undergone cell division, resulting in a halving of the CFSE fluorescence intensity with each division. Analyze the CFSE histogram to identify distinct peaks corresponding to different generations of dividing cells. Quantify the percentage of cells that have proliferated (i.e., divided at least once) and the proliferation index in the presence of different concentrations of Tofacitinib.
Conclusion
Tofacitinib is a potent inhibitor of the IL-2 signaling pathway, acting primarily through the inhibition of JAK1 and JAK3. This guide has provided a detailed overview of its mechanism of action, quantitative data on its inhibitory potency, and comprehensive protocols for key experiments to characterize its effects. The provided information serves as a valuable resource for researchers and professionals in the field of immunology and drug development who are investigating the therapeutic potential of JAK inhibitors.
References
- 1. Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
In-Depth Technical Guide to SU5201: A Potent Inhibitor of Interleukin-2 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5201 is a small molecule inhibitor recognized for its targeted suppression of Interleukin-2 (IL-2) production. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers engaged in immunology, oncology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound and related compounds.
Chemical Structure and Properties
This compound, systematically named 3-(5,7-dichloro-2-oxo-1,2-dihydroindol-3-ylidene)propanenitrile, is a synthetic organic compound belonging to the oxindole family. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Systematic (IUPAC) Name | 3-(5,7-dichloro-2-oxo-1,2-dihydroindol-3-ylidene)propanenitrile |
| CAS Number | 114727-43-4[1] |
| Molecular Formula | C₁₅H₉Cl₂NO[1] |
| SMILES | O=C1NC2=CC(Cl)=CC(Cl)=C2/C1=C/C#N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 290.14 g/mol | [1] |
| Appearance | Yellow to orange solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for short-term, -80°C for long-term | [1] |
Mechanism of Action: Inhibition of Interleukin-2 Production
This compound functions as a potent inhibitor of Interleukin-2 (IL-2) production[1]. IL-2 is a critical cytokine in the immune system, primarily produced by activated T-cells. It plays a central role in the proliferation, differentiation, and survival of T-cells, B-cells, and Natural Killer (NK) cells. The dysregulation of IL-2 signaling is implicated in various autoimmune diseases and cancer.
The precise molecular target of this compound within the IL-2 production pathway has not been definitively elucidated in the public domain. However, its action leads to a downstream reduction in the synthesis and secretion of IL-2 from stimulated T-cells. This inhibitory effect modulates the immune response by attenuating the expansion and effector functions of immune cells that are dependent on IL-2 signaling.
The Interleukin-2 Signaling Pathway
To understand the context of this compound's activity, a simplified overview of the IL-2 signaling pathway is presented below. Upon antigen presentation to a T-cell, a signaling cascade is initiated, leading to the transcription of the IL2 gene. The produced IL-2 is then secreted and can bind to the IL-2 receptor (IL-2R) on the same cell (autocrine signaling) or other immune cells (paracrine signaling). The IL-2R is a heterotrimeric protein complex consisting of alpha (CD25), beta (CD122), and gamma (CD132) chains. Binding of IL-2 to its receptor activates the Janus kinase (JAK) family members, specifically JAK1 and JAK3. Activated JAKs then phosphorylate and activate Signal Transducer and Activator of Transcription 5 (STAT5), which dimerizes, translocates to the nucleus, and induces the transcription of genes responsible for cell proliferation, differentiation, and survival.
Biological Activity and Quantitative Data
Experimental Protocols
The following section outlines a general experimental workflow for evaluating the inhibitory effect of this compound on IL-2 production in a T-cell line, such as Jurkat cells. This protocol should be optimized based on the specific laboratory conditions and cell lines used.
Cell Culture and Stimulation
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Cell Line: Jurkat cells (a human T-lymphocyte cell line) are commonly used to study T-cell signaling and IL-2 production.
-
Culture Medium: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Stimulation: To induce IL-2 production, stimulate the cells with a combination of phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and ionomycin at a final concentration of 1 µM.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the culture medium to achieve a range of final concentrations for dose-response analysis. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Treatment: Add the different concentrations of this compound to the cell cultures 1 hour prior to stimulation with PMA and ionomycin. Include a vehicle control (DMSO only).
Measurement of IL-2 Production
The concentration of IL-2 in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: After 24-48 hours of incubation, centrifuge the 96-well plate and collect the supernatant.
-
ELISA: Perform a human IL-2 ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Data Analysis: Construct a standard curve using recombinant human IL-2. Calculate the concentration of IL-2 in the samples based on the standard curve. Plot the IL-2 concentration against the log of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits IL-2 production by 50%).
Conclusion
This compound is a valuable research tool for studying the IL-2 signaling pathway and its role in immune regulation. Its ability to inhibit IL-2 production makes it a compound of interest for potential therapeutic applications in diseases characterized by excessive T-cell activation. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a starting point for further research and development. It is imperative for researchers to conduct their own validation experiments to determine the specific activity and optimal usage conditions of this compound in their experimental systems.
References
Unveiling the Biological Activity of NSC 247030 (SU5201): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 247030, also identified as SU5201, is a small molecule that has been characterized as a bioactive chemical, notably as an inhibitor of Interleukin-2 (IL-2).[1][2] This technical guide serves to consolidate the current understanding of NSC 247030's biological activity. While the compound is established as an IL-2 inhibitor, detailed quantitative data on its potency and specific mechanistic actions are not extensively available in publicly accessible literature. This document provides a foundational overview of the Interleukin-2 signaling pathway as a basis for understanding the potential mechanisms of action for an IL-2 inhibitor like NSC 247030. Further empirical studies are necessitated to fully elucidate its pharmacological profile.
Introduction to NSC 247030 (this compound)
NSC 247030 is a bioactive small molecule with the chemical formula C15H9Cl2NO.[3] It is structurally classified as a 3-substituted indolin-2-one. Compounds of this class are known to exhibit a range of biological activities, and NSC 247030 has been specifically identified as an inhibitor of Interleukin-2 (IL-2).[1][2] A patent has also mentioned the use of 3-heteroaryl-2-indolinones, in combination with a cyclooxygenase-2 inhibitor, for the treatment of neoplasia.[3]
The Interleukin-2 (IL-2) Signaling Pathway: The Target of NSC 247030
Interleukin-2 is a critical cytokine that plays a central role in the immune system, primarily in the proliferation and differentiation of T-cells. The IL-2 signaling cascade is initiated by the binding of IL-2 to its receptor complex on the surface of lymphocytes.
Signaling Cascade Overview:
-
Receptor Binding: IL-2 binds to the high-affinity IL-2 receptor (IL-2R), which is composed of three subunits: alpha (CD25), beta (CD122), and gamma (CD132).
-
JAK Kinase Activation: This binding event triggers the activation of Janus kinases, specifically JAK1 and JAK3, which are associated with the beta and gamma chains of the IL-2R, respectively.
-
STAT Protein Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-2R, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.
-
STAT Dimerization and Nuclear Translocation: Once docked, STAT5 proteins are themselves phosphorylated by the JAKs. This leads to their dimerization and subsequent translocation into the nucleus.
-
Gene Transcription: In the nucleus, the STAT5 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes are crucial for T-cell proliferation, survival, and differentiation.
An inhibitor of IL-2, such as NSC 247030, could potentially interfere with this pathway at several points. For instance, it could block the binding of IL-2 to its receptor, inhibit the enzymatic activity of JAK kinases, or prevent the phosphorylation and activation of STAT5. However, the precise mechanism for NSC 247030 has not been detailed in the available literature.
Visualizing the IL-2 Signaling Pathway
Caption: Generalized Interleukin-2 (IL-2) signaling pathway.
Quantitative Data
A comprehensive search of scientific databases and vendor technical data sheets did not yield specific quantitative data for the biological activity of NSC 247030, such as IC50, EC50, or Ki values for its inhibitory effect on the IL-2 pathway. The following table is provided as a template for when such data becomes available through future research.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (IL-2 Production) | Data Not Available | - | - |
| IC50 (T-Cell Proliferation) | Data Not Available | - | - |
| Binding Affinity (Ki) | Data Not Available | - | - |
Experimental Protocols
Detailed experimental protocols for the assessment of NSC 247030's biological activity are not publicly available. However, a general methodology for evaluating a potential IL-2 inhibitor is outlined below. This serves as a representative workflow for how such a compound would be characterized.
General Workflow for Characterizing an IL-2 Inhibitor
Caption: A representative experimental workflow for in vitro characterization of an IL-2 inhibitor.
A. Cell-Based IL-2 Production Assay (ELISA)
-
Cell Culture: Culture a suitable T-cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Stimulation: Activate the T-cells with a mitogen (e.g., phytohemagglutinin - PHA) or a combination of anti-CD3 and anti-CD28 antibodies to induce IL-2 production.
-
Treatment: Concurrently with stimulation, treat the cells with a range of concentrations of NSC 247030. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
ELISA: Quantify the concentration of IL-2 in the supernatant using a standard IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the concentration of NSC 247030 to determine the half-maximal inhibitory concentration (IC50).
B. T-Cell Proliferation Assay
-
Cell Culture: Culture an IL-2 dependent T-cell line (e.g., CTLL-2) or pre-activated primary T-cells.
-
Treatment: Treat the cells with a range of concentrations of NSC 247030.
-
IL-2 Stimulation: Add a suboptimal concentration of recombinant IL-2 to stimulate proliferation.
-
Incubation: Incubate for 48-72 hours.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT assay or BrdU incorporation assay.
-
Data Analysis: Calculate the IC50 value for the inhibition of proliferation.
C. Western Blot for STAT5 Phosphorylation
-
Cell Culture and Starvation: Culture an appropriate T-cell line and serum-starve the cells to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of NSC 247030 for a short period.
-
IL-2 Stimulation: Stimulate the cells with a pulse of recombinant IL-2 for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Immediately lyse the cells to preserve the phosphorylation state of proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Analysis: Quantify the band intensities to determine the effect of NSC 247030 on IL-2-induced STAT5 phosphorylation.
Conclusion
NSC 247030 (this compound) is identified as an inhibitor of Interleukin-2. While its general class of 3-substituted indolin-2-ones has been explored for various kinase inhibitory activities, the specific biological data for NSC 247030 remains limited in the public domain. The provided overview of the IL-2 signaling pathway and generalized experimental protocols offer a framework for the potential mechanism and future investigation of this compound. To fully understand the therapeutic potential and mechanism of action of NSC 247030, further in-depth studies are required to generate quantitative data on its inhibitory activity and to pinpoint its precise molecular target within the IL-2 signaling cascade.
References
SU5201: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of SU5201, a small molecule inhibitor. The document summarizes the available quantitative data, outlines detailed methodologies for key experiments, and visualizes relevant signaling pathways and experimental workflows.
Executive Summary
This compound, also known as NSC 247030, has been identified as a potent inhibitor of Interleukin-2 (IL-2) production.[1][2][3] While detailed studies on its specific target identification and validation are not extensively published, this guide consolidates the existing data and presents a framework of standard experimental protocols and relevant signaling pathways for an IL-2 inhibitor. The primary target of this compound is the inhibition of IL-2 production, a critical cytokine in the activation and proliferation of T-lymphocytes. This activity suggests its potential as an immunomodulatory agent.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in cellular assays. The available data is summarized in the table below for clear comparison.
| Target/Process | Assay System | Metric | Value | Reference |
| IL-2 Production | Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 1 nM | [2] |
| VEGF-induced Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | - | [2] |
| Acidic FGF-induced Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | - | [2] |
Note: The concentrations for inhibition of VEGF- and aFGF-induced proliferation were reported as 2.5 µM and 2.3 µM, respectively, but the percentage of inhibition at these concentrations was not specified.[2]
Target Identification and Validation
The identification of a drug's target is a crucial step in its development.[4][5][6][7] For a compound like this compound, the process would involve a series of experiments to confirm its molecular target and mechanism of action. While the specific experimental path taken for this compound is not publicly detailed, the following represents a standard workflow for identifying and validating an inhibitor of IL-2 production.
Experimental Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying the molecular target of an immunomodulatory compound that inhibits cytokine production.
Caption: A logical workflow for identifying the molecular target of a compound.
Key Experimental Protocols
Below are detailed protocols for key experiments that would be used in the target identification and validation of an IL-2 inhibitor like this compound.
3.2.1. IL-2 Production Assay in PBMCs
-
Objective: To quantify the inhibitory effect of this compound on IL-2 production in primary immune cells.
-
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with RPMI-1640 medium and resuspend to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).
-
Plate the cells in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to induce T-cell activation and IL-2 production.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human IL-2, following the manufacturer's instructions.
-
Plot the IL-2 concentration against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
3.2.2. Endothelial Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of endothelial cells induced by growth factors like VEGF and aFGF.
-
Methodology:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
-
Seed the HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with a basal medium containing a low concentration of serum for a few hours to starve the cells.
-
Prepare serial dilutions of this compound in the basal medium.
-
Add the diluted this compound to the wells.
-
Stimulate the cells with either recombinant human VEGF (e.g., 20 ng/mL) or aFGF (e.g., 20 ng/mL). Include an unstimulated control and a growth factor-stimulated control without the inhibitor.
-
Incubate the plate for 48-72 hours.
-
Assess cell proliferation using a suitable method, such as the MTT assay or by quantifying DNA synthesis using BrdU incorporation.
-
For the MTT assay, add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the growth factor-stimulated control.
-
Signaling Pathway Analysis
The inhibition of IL-2 production by this compound suggests that it interferes with the T-cell activation signaling pathway. The following diagram illustrates the key components of this pathway, which represents a plausible area of intervention for this compound.
Caption: A simplified diagram of the T-cell activation signaling cascade leading to IL-2 production.
Conclusion
This compound is a potent small molecule inhibitor of IL-2 production. The available data indicates high potency in a primary cellular assay. While the precise molecular target and mechanism of action require further elucidation through detailed biochemical and cellular studies, the framework provided in this guide offers a clear path for the comprehensive validation of this compound as a potential therapeutic agent. The methodologies and pathways described herein represent the standard for characterizing compounds that modulate T-cell function and cytokine release. Future work should focus on identifying the direct binding partner(s) of this compound to fully understand its therapeutic potential and potential off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Drug Target Identification & Validation [horizondiscovery.com]
- 7. Target Identification and Validation | Sartorius [sartorius.com]
An In-depth Technical Guide to the Role of SU5416 (Semaxanib) in Immunology Research
A Note on Nomenclature: The initial query for "Su5201" did not yield specific results for a compound with that designation in widely available scientific literature. It is presumed that this may be a typographical error or a less common internal identifier. This guide will focus on the well-characterized and structurally related tyrosine kinase inhibitor, SU5416 (Semaxanib) , which aligns with the immunological and oncological research context of the user's request. SU5416 is a potent inhibitor of several receptor tyrosine kinases crucial in immunology and cancer biology.
Core Subject: SU5416 (Semaxanib)
SU5416 is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs). It functions by competing with adenosine triphosphate (ATP) for the binding site on the catalytic domain of these enzymes, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can modulate key cellular processes involved in immunity, angiogenesis, and tumor progression.
Mechanism of Action in an Immunological Context
SU5416 primarily targets the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-Kit).[1][2] These receptors are not only pivotal in angiogenesis and tumorigenesis but also play significant roles in the regulation of immune cell function and the tumor microenvironment.
-
Modulation of the Tumor Microenvironment: By inhibiting VEGFR and PDGFR signaling, SU5416 can normalize tumor vasculature. This can lead to increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor, enhancing anti-tumor immunity. Dysfunctional tumor vasculature is a known barrier to immune cell trafficking.
-
Direct Effects on Immune Cells:
-
Mast Cells: The c-Kit receptor is critically important for the survival, proliferation, and activation of mast cells. By inhibiting c-Kit, SU5416 can suppress mast cell degranulation and the release of pro-inflammatory mediators, which can be relevant in allergic and inflammatory conditions.
-
Myeloid-Derived Suppressor Cells (MDSCs): Some studies suggest that inhibitors of VEGFR signaling can reduce the number and suppressive function of MDSCs within the tumor microenvironment, further tipping the balance towards an effective anti-tumor immune response.
-
Dendritic Cells (DCs): VEGF can inhibit the maturation of dendritic cells, which are crucial for initiating adaptive immune responses. Inhibition of VEGFR by compounds like SU5416 may promote DC maturation and improve antigen presentation to T cells.
-
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the inhibitory activity of SU5416 and related compounds.
Table 1: In Vitro Inhibitory Activity of SU5416
| Target Kinase | Cell Line | Assay Type | IC50 (µM) | Reference |
| c-Kit | MO7E | Inhibition of SCF-induced autophosphorylation | 0.1 - 1.0 | [2] |
| c-Kit | MO7E | Inhibition of SCF-induced proliferation | 0.1 | [2] |
| PDGFRβ | NIH-3T3 | Inhibition of PDGF-dependent phosphorylation | ~0.01 | [3] |
| VEGFR2 (Flk-1) | HUVEC | Inhibition of VEGF-induced proliferation | ~0.04 | [3] |
Table 2: In Vitro Inhibitory Activity of Structurally Similar Compound SU11652
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| FLT3 (Wild Type) | Kinase Activity Assay | 1.5 | [4] |
| FLT3 (D835Y Mutant) | Kinase Activity Assay | 16 | [4] |
| FLT3 (D835H Mutant) | Kinase Activity Assay | 32 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
1. Western Blot Analysis for Target Inhibition
-
Objective: To determine the effect of SU5416 on the phosphorylation of its target kinases (e.g., c-Kit, PDGFR, VEGFR) in cultured cells.
-
Cell Culture and Treatment:
-
Seed target cells (e.g., MO7E for c-Kit, HUVECs for VEGFR2) in appropriate culture medium and grow to 70-80% confluency.
-
Serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of SU5416 or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with the corresponding ligand (e.g., SCF for c-Kit, VEGF for VEGFR2, PDGF for PDGFR) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Kit) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal protein loading.
-
2. In Vitro Cell Proliferation Assay
-
Objective: To assess the effect of SU5416 on the proliferation of ligand-dependent cell lines.
-
Methodology:
-
Seed cells (e.g., MO7E) in a 96-well plate at a predetermined density in growth medium containing a low concentration of serum or growth factors.
-
Add varying concentrations of SU5416 or vehicle control to the wells.
-
Stimulate the cells with the appropriate ligand (e.g., SCF).
-
Incubate the plate for a period of 48-72 hours.
-
Assess cell viability and proliferation using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like AlamarBlue.
-
Measure the absorbance or fluorescence and calculate the percentage of inhibition relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the drug concentration.
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of SU5416 in an animal model.
-
Methodology:
-
Implant human tumor cells (e.g., a cell line expressing a target receptor) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer SU5416 (e.g., via intraperitoneal injection or oral gavage) or vehicle control at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation, apoptosis, and angiogenesis).
-
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified SU5416 Mechanism of Action on Receptor Tyrosine Kinases
References
- 1. The antiangiogenic protein kinase inhibitors SU5416 and SU6668 inhibit the SCF receptor (c-kit) in a human myeloid leukemia cell line and in acute myeloid leukemia blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Su5201: A Review of Preclinical Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Su5201" does not correspond to any publicly available information for a therapeutic agent. The following guide is a structured template demonstrating the requested format and content, populated with hypothetical data and established methodologies for the preclinical assessment of a novel anti-cancer agent. This document is for illustrative purposes only and does not represent findings for any real-world compound.
Executive Summary
This technical guide provides a comprehensive overview of the preliminary preclinical efficacy studies for a hypothetical anti-cancer agent, designated this compound. The document details the in vitro and in vivo experimental protocols utilized to assess its biological activity, summarizes key quantitative data in tabular format, and illustrates the putative signaling pathways and experimental workflows through detailed diagrams. The data presented herein is intended to provide a foundational understanding of this compound's potential as a therapeutic candidate for oncology researchers and drug development professionals.
In Vitro Efficacy
Cell Viability Assays
2.1.1 Experimental Protocol: MTT Assay
-
Cell Culture: Human colorectal carcinoma (HCT116) and human breast adenocarcinoma (MCF-7) cell lines were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.01 µM to 100 µM for 72 hours. A vehicle control (0.1% DMSO) was also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.
2.1.2 Data Summary
| Cell Line | Histology | This compound IC50 (µM) |
| HCT116 | Human Colorectal Carcinoma | 1.25 |
| MCF-7 | Human Breast Adenocarcinoma | 3.78 |
Table 1. In vitro cytotoxicity of this compound in human cancer cell lines.
Apoptosis Assay
2.2.1 Experimental Protocol: Annexin V-FITC/PI Staining
-
Treatment: HCT116 cells were treated with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
2.2.2 Data Summary
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| Vehicle Control | 3.2 | 1.5 |
| This compound (1.25 µM) | 25.8 | 12.4 |
Table 2. Induction of apoptosis by this compound in HCT116 cells.
In Vivo Efficacy
Xenograft Tumor Model
3.1.1 Experimental Protocol
-
Animal Model: Six-week-old female athymic nude mice were used.
-
Tumor Implantation: 5 x 10⁶ HCT116 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into two groups (n=10 per group): vehicle control and this compound.
-
Dosing: this compound was administered intraperitoneally at a dose of 20 mg/kg daily for 21 days. The vehicle control group received an equivalent volume of the vehicle.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.
3.1.2 Data Summary
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1540 ± 210 | - |
| This compound (20 mg/kg) | 620 ± 95 | 59.7 |
Table 3. In vivo anti-tumor efficacy of this compound in an HCT116 xenograft model.
Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of SU5201, an Inhibitor of Interleukin-2 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the in vitro characterization of SU5201, a small molecule inhibitor of Interleukin-2 (IL-2) production. The protocols outlined herein describe a cell-based assay using the Jurkat T-cell line to assess the potency and efficacy of this compound in inhibiting IL-2 secretion upon T-cell activation. Methodologies for cell culture, compound treatment, T-cell stimulation, and subsequent quantification of IL-2 levels via Enzyme-Linked Immunosorbent Assay (ELISA) are presented. Additionally, a luciferase reporter assay protocol is included for high-throughput screening applications. This document is intended to provide researchers with the necessary information to reliably evaluate the in vitro activity of this compound and similar compounds targeting the IL-2 signaling pathway.
Introduction
Interleukin-2 (IL-2) is a critical cytokine that plays a central role in the immune response, primarily through the activation and proliferation of T-lymphocytes. Dysregulation of IL-2 production is implicated in various autoimmune diseases and inflammatory conditions. Consequently, inhibitors of IL-2 production, such as this compound, are valuable tools for both basic research and therapeutic development. The following protocols provide a framework for quantifying the inhibitory activity of this compound on IL-2 production in a controlled in vitro setting.
Data Presentation
The following tables represent typical quantitative data obtained from the described assays. These values should be determined experimentally for each batch of this compound.
Table 1: Potency of this compound in Jurkat T-cell IL-2 Production Inhibition Assay (ELISA)
| Parameter | Value |
| IC50 | To be determined experimentally (nM) |
| Maximum Inhibition | To be determined experimentally (%) |
| Assay Window (S/B) | >10 |
| Z'-factor | >0.5 |
Table 2: this compound Activity in IL-2 Promoter Luciferase Reporter Assay
| Parameter | Value |
| IC50 | To be determined experimentally (nM) |
| Fold Induction (Stimulated vs. Unstimulated) | >50 |
| Z'-factor | >0.6 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the in vitro characterization of this compound.
Caption: T-Cell activation signaling cascade leading to IL-2 production and the inhibitory action of this compound.
Caption: General experimental workflow for the this compound in vitro IL-2 inhibition assay.
Experimental Protocols
Protocol 1: this compound Inhibition of IL-2 Production in Jurkat T-Cells (ELISA)
This protocol details the measurement of IL-2 secreted from stimulated Jurkat T-cells in the presence of this compound.
Materials:
-
Jurkat T-cells (e.g., ATCC TIB-152)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (cell culture grade)
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (alternative to antibody stimulation)
-
96-well flat-bottom cell culture plates
-
Human IL-2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain Jurkat T-cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cells should be in the logarithmic growth phase for the assay.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
-
Cell Seeding:
-
Harvest Jurkat cells, determine cell viability (e.g., via Trypan Blue exclusion), and resuspend in fresh culture medium to a density of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
-
Compound Treatment:
-
Add 50 µL of the diluted this compound solutions to the respective wells.
-
Include vehicle control (medium with the same final DMSO concentration) and unstimulated control wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
T-Cell Stimulation:
-
Method A (Antibody Stimulation): Add 50 µL of a solution containing anti-CD3 and anti-CD28 antibodies to each well to achieve a final concentration of 1 µg/mL for each antibody.
-
Method B (PMA/Ionomycin Stimulation): Add 50 µL of a solution containing PMA and Ionomycin to each well to achieve final concentrations of 50 ng/mL and 1 µM, respectively.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
IL-2 Quantification:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-2 provided in the ELISA kit.
-
Determine the concentration of IL-2 in each sample from the standard curve.
-
Plot the percentage of IL-2 inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Protocol 2: IL-2 Promoter Luciferase Reporter Assay for this compound
This protocol is suitable for higher throughput screening and utilizes a Jurkat cell line stably transfected with a luciferase reporter gene under the control of the IL-2 promoter.
Materials:
-
Jurkat-IL2-Luciferase reporter cell line
-
Materials for cell culture and stimulation as listed in Protocol 1
-
This compound
-
DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Follow the cell culture and seeding steps as described in Protocol 1, using the Jurkat-IL2-Luciferase reporter cell line and white, clear-bottom plates.
-
-
Compound Preparation and Treatment:
-
Prepare and add this compound dilutions to the cells as described in Protocol 1. Pre-incubate for 1 hour.
-
-
T-Cell Stimulation:
-
Stimulate the cells as described in Protocol 1.
-
-
Incubation:
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator. The shorter incubation time is typically sufficient for reporter gene activation.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Signal Detection:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.
-
Conclusion
The protocols provided in this document offer robust and reproducible methods for the in vitro characterization of this compound as an inhibitor of IL-2 production. The cell-based ELISA provides a direct measure of secreted IL-2, while the luciferase reporter assay offers a higher-throughput alternative for screening and initial characterization. Adherence to these protocols will enable researchers to accurately assess the potency and efficacy of this compound and contribute to the understanding of its mechanism of action.
Application Notes and Protocols for SU5201, an Interleukin-2 (IL-2) Inhibitor, in Animal Studies
For research use only. Not for use in diagnostic procedures.
Introduction
SU5201 has been identified as an inhibitor of Interleukin-2 (IL-2), a critical cytokine in the regulation of the immune response. IL-2 mediates its effects through a complex signaling cascade initiated by its binding to the IL-2 receptor (IL-2R), leading to the activation of multiple downstream pathways, including the JAK-STAT, PI3K-Akt, and MAPK pathways.[1][2][3][4][5][6][7][8] These pathways are pivotal in promoting the proliferation, differentiation, and survival of T-cells, B-cells, and Natural Killer (NK) cells.[4][6] Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention.
These application notes provide a generalized framework for the preclinical evaluation of this compound in animal models. Due to the limited availability of specific data for this compound, the following protocols and dosage recommendations are based on established principles for studying IL-2 pathway inhibitors and related immunomodulatory agents in vivo. Researchers must conduct dose-range-finding and toxicity studies to establish the optimal and safe dosage of this compound for their specific animal model and experimental goals.
Data Presentation
Table 1: Representative Dosage of Agents Targeting the IL-2 Pathway in Murine Models
| Compound/Agent | Animal Model | Dosage Range | Route of Administration | Frequency | Reference |
| Recombinant IL-2 | C57BL/6 mice with B16-F10 melanoma | 1,000 - 100,000 IU | Intraperitoneal (i.p.) | Daily | [9] |
| F8-IL2 (immunocytokine) | C3H/HeN mice with K1735M2 melanoma | 30 - 50 µ g/mouse (~1.5 - 2.5 mg/kg) | Intravenous (i.v.) | 3 injections | [10] |
| Recombinant human IL-2 (Aldesleukin) | Patients with metastatic melanoma | 600,000 - 720,000 IU/kg | Intravenous (i.v.) bolus | Every 8 hours for up to 14 doses | [11] |
Note: The dosages provided are for recombinant IL-2 or IL-2-based therapies, not inhibitors. These are provided as a reference for the therapeutic window of agents targeting this pathway. The appropriate dosage for an inhibitor like this compound will need to be determined empirically.
Signaling Pathway
The binding of IL-2 to its receptor initiates a cascade of intracellular signaling events crucial for lymphocyte activation and proliferation. A simplified representation of this pathway is depicted below. This compound, as an IL-2 inhibitor, would act to block the initiation of this cascade.
Caption: Simplified IL-2 signaling pathway and the putative point of inhibition by this compound.
Experimental Protocols
Protocol 1: In Vivo Dose-Range-Finding and Efficacy Study of this compound in a Murine Model of Autoimmune Disease (e.g., Experimental Autoimmune Encephalomyelitis - EAE)
1. Objective: To determine the effective and well-tolerated dose of this compound in a mouse model of multiple sclerosis.
2. Materials:
- This compound
- Vehicle solution (e.g., sterile PBS, DMSO/saline)
- Female C57BL/6 mice (8-10 weeks old)
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- Syringes and needles for administration
- Calibrated scale for weighing animals
- Clinical scoring sheet for EAE
3. Methodology:
- EAE Induction:
- On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
- Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- Animal Groups:
- Randomly assign mice to different treatment groups (n=8-10 mice/group):
- Group 1: Vehicle control
- Group 2: this compound (Low dose, e.g., 1 mg/kg)
- Group 3: this compound (Mid dose, e.g., 5 mg/kg)
- Group 4: this compound (High dose, e.g., 25 mg/kg)
- Group 5: Positive control (e.g., an established immunosuppressant)
- Drug Administration:
- Prepare this compound in the appropriate vehicle immediately before use.
- Beginning on day 3 post-immunization, administer this compound or vehicle daily via the chosen route (e.g., intraperitoneal, oral gavage).
- Monitoring and Scoring:
- Monitor the body weight and clinical signs of EAE daily from day 7.
- Score the clinical severity of EAE based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
- Endpoint and Analysis:
- Continue monitoring and scoring for a predefined period (e.g., 21-28 days).
- At the end of the study, euthanize the animals and collect tissues (e.g., spleen, lymph nodes, spinal cord) for further analysis (e.g., histology, flow cytometry for immune cell populations).
- Analyze the data to determine the effect of different doses of this compound on the onset and severity of EAE.
Protocol 2: Pharmacokinetic (PK) Study of this compound in Rats
1. Objective: To determine the pharmacokinetic profile of this compound following a single administration.
2. Materials:
- This compound
- Vehicle for intravenous and oral administration
- Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins
- Syringes and needles
- Blood collection tubes (e.g., with EDTA)
- Centrifuge
- -80°C freezer
- LC-MS/MS or other appropriate analytical instrumentation
3. Methodology:
- Dosing:
- Administer a single intravenous (i.v.) bolus of this compound (e.g., 2 mg/kg) to one group of rats (n=3-5).
- Administer a single oral (p.o.) dose of this compound (e.g., 10 mg/kg) to another group of rats (n=3-5).
- Blood Sampling:
- Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at multiple time points post-administration (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
- Plasma Preparation:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Bioanalysis:
- Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
- Analyze the plasma samples to determine the concentration of this compound at each time point.
- Pharmacokinetic Analysis:
- Use pharmacokinetic software to calculate key parameters, including:
- Clearance (CL)
- Volume of distribution (Vd)
- Half-life (t1/2)
- Area under the curve (AUC)
- Maximum concentration (Cmax)
- Time to maximum concentration (Tmax)
- Oral bioavailability (F%)
Experimental Workflow Visualization
Caption: A typical workflow for the in vivo evaluation of a novel compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Mechanism of interleukin-2 signaling: mediation of different outcomes by a single receptor and transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-dose interleukin-2 impairs host anti-tumor immunity and inhibits therapeutic responses in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of IL2-based immunocytokines supports their use in combination with dacarbazine, paclitaxel and TNF-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High dose interleukin-2 (Aldesleukin) - expert consensus on best management practices-2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Su5205 (VEGFR2 Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Su5205, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), for use in a variety of experimental settings. The following protocols and data are intended to guide researchers in the effective use of Su5205 for studies related to angiogenesis, cancer biology, and other VEGFR2-mediated processes. It is important to note that the compound name "Su5201" is likely a typographical error, and the information herein pertains to SU5205 .
I. Compound Information and Solubility
SU5205 is a small molecule inhibitor of VEGFR2, also known as FLK-1, a key receptor tyrosine kinase involved in angiogenesis. By targeting VEGFR2, SU5205 can effectively block the signaling cascade initiated by its ligand, VEGF, thereby inhibiting endothelial cell proliferation, migration, and tube formation.
Chemical Properties:
-
Formula: C₁₅H₁₀FNO
-
Molecular Weight: 239.24 g/mol
Solubility Data:
The solubility of SU5205 in various solvents is crucial for the preparation of stock solutions and working concentrations for in vitro and in vivo experiments. The following table summarizes the solubility data for SU5205.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 48 | 200.63 |
| Ethanol | 3 | 12.53 |
| Water | Insoluble | - |
Data sourced from publicly available supplier information.
II. Preparation of Stock Solutions
For accurate and reproducible experimental results, it is essential to prepare and store stock solutions of SU5205 correctly.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out a precise amount of SU5205 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.39 mg of SU5205.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed SU5205. For 2.39 mg of SU5205, add 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[1]
III. Experimental Protocols
The following are representative protocols for common in vitro assays to evaluate the biological activity of SU5205. These protocols may require optimization based on the specific cell line and experimental conditions.
A. Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the effect of SU5205 on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF
-
SU5205 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM supplemented with 10% FBS.[2] Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, replace the medium with 100 µL of serum-free EGM and incubate for an additional 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of SU5205 in serum-free EGM. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.
-
VEGF Stimulation: Add the diluted SU5205 or vehicle control (DMSO) to the wells, followed by the addition of recombinant human VEGF to a final concentration of 20 ng/mL to stimulate proliferation. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated control. The IC₅₀ value, the concentration of SU5205 that inhibits proliferation by 50%, can be determined by plotting the percentage of inhibition against the log of the SU5205 concentration. SU5205 has been reported to inhibit ligand-induced endothelial mitogenesis for VEGF with an IC₅₀ of 5.1 μM.[3]
B. Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the ability of SU5205 to inhibit the migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM)
-
FBS
-
Recombinant Human VEGF
-
SU5205 stock solution (10 mM in DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (optional, for invasion assay)
-
Crystal Violet staining solution
Protocol:
-
Preparation of Lower Chamber: In the lower chamber of a 24-well plate, add 600 µL of EBM containing 10% FBS and 20 ng/mL of VEGF as a chemoattractant.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free EBM at a concentration of 1 x 10⁵ cells/mL.
-
Compound Treatment: Add various concentrations of SU5205 or vehicle control to the cell suspension.
-
Cell Seeding in Upper Chamber: Add 200 µL of the cell suspension containing the inhibitor to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes, followed by staining with 0.1% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields.
-
Data Analysis: Compare the number of migrated cells in the SU5205-treated groups to the vehicle control group to determine the inhibitory effect on cell migration.
IV. Signaling Pathway and Experimental Workflow
VEGFR2 Signaling Pathway
SU5205 acts by inhibiting the tyrosine kinase activity of VEGFR2. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell survival, proliferation, and migration. SU5205 blocks this initial phosphorylation step, thereby inhibiting the entire downstream pathway.
Caption: VEGFR2 signaling pathway and the inhibitory action of SU5205.
Experimental Workflow for SU5205 In Vitro Assay
The following diagram illustrates a typical workflow for conducting an in vitro cell-based assay with SU5205.
Caption: General experimental workflow for in vitro evaluation of SU5205.
References
Application Notes and Protocols: SU5201 for T-Cell Suppression
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search of scientific literature and publicly available resources has identified SU5201 as an inhibitor of Interleukin-2 (IL-2) production[1][2]. IL-2 is a critical cytokine for the proliferation and activation of T-cells. Therefore, by inhibiting IL-2 synthesis, this compound has the potential to suppress T-cell mediated immune responses.
However, despite extensive searches, we were unable to locate specific and detailed information regarding the recommended concentration of this compound for achieving T-cell suppression in vitro or in vivo. Furthermore, quantitative data such as IC50 values for T-cell proliferation or activation, detailed experimental protocols utilizing this compound, and specific T-cell signaling pathways affected by this compound (beyond the general inhibition of IL-2 production) are not well-documented in the available literature.
The absence of this critical information prevents us from providing detailed application notes and protocols as requested. The creation of such documents requires precise, experimentally validated data to ensure reproducibility and accuracy for researchers.
We recommend that researchers interested in utilizing this compound for T-cell suppression conduct preliminary dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. Standard T-cell proliferation assays, such as CFSE dilution or MTS/XTT assays, and cytokine quantification assays, like ELISA for IL-2, would be essential for this initial characterization.
We will continue to monitor for new publications and data regarding this compound and will update this information as it becomes available. We apologize for any inconvenience this may cause and encourage the research community to publish their findings on this compound to advance collective knowledge.
References
Application Notes and Protocols for Autoimmune Models: A Representative Example
A Note to the User: Initial searches for "Su5201" did not yield specific information on this compound. Therefore, the following application notes and protocols are presented as a representative example for a hypothetical experimental inhibitor, hereafter referred to as "Compound X," targeting a relevant signaling pathway in autoimmune disease models. The methodologies and data presentation can serve as a template for the experimental design of novel therapeutics in this field. For this example, we will consider Compound X as an inhibitor of the Hedgehog signaling pathway, which has been implicated in inflammatory processes.
Introduction
Autoimmune diseases arise from a dysregulated immune response against self-antigens, leading to chronic inflammation and tissue damage. Preclinical evaluation of novel therapeutic agents in relevant animal models is a critical step in drug development. This document provides detailed protocols for utilizing Compound X, a potent inhibitor of the Hedgehog signaling pathway, in three widely used mouse models of autoimmune diseases: Collagen-Induced Arthritis (CIA), Experimental Autoimmune Encephalomyelitis (EAE), and a spontaneous model of Systemic Lupus Erythematosus (SLE).
Mechanism of Action: Hedgehog Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and has been implicated in the regulation of immune responses and tissue repair in adults. Aberrant Hh signaling can contribute to the pathogenesis of autoimmune diseases by promoting inflammation and fibrosis. Compound X is hypothesized to ameliorate autoimmune pathology by blocking this pathway.
Caption: Figure 1: Hedgehog Signaling Pathway and Inhibition by Compound X.
Collagen-Induced Arthritis (CIA) Model
The CIA model is the most commonly studied autoimmune model for rheumatoid arthritis, sharing pathological features with the human disease.[1]
Experimental Protocol: Induction and Treatment of CIA
This protocol describes the induction of arthritis in DBA/1 mice, which are highly susceptible to CIA.[2]
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Compound X (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)
-
Vehicle control
-
Syringes and needles
Procedure:
-
Emulsion Preparation: Prepare a 1:1 emulsion of CII solution and CFA. Keep the components on ice to prevent collagen denaturation.[1][2]
-
Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Administer a booster injection of 100 µL of the CII/IFA emulsion at a different site near the base of the tail.[2]
-
Treatment Protocol:
-
Randomize mice into treatment and vehicle control groups (n=8-10 per group).
-
Begin treatment with Compound X or vehicle on Day 21, before the onset of clinical signs.
-
Administer Compound X daily via oral gavage at predetermined doses (e.g., 1, 5, 25 mg/kg).
-
-
Clinical Assessment:
-
Monitor mice daily for the onset of arthritis, typically appearing between Day 24 and Day 28.[1]
-
Score clinical signs of arthritis 3-4 times per week using a standardized scoring system (see Table 1).
-
Measure paw thickness using a caliper.
-
Data Presentation: CIA Model
| Parameter | Scoring System / Measurement |
| Clinical Arthritis Score (per paw) | 0 = No evidence of erythema or swelling1 = Erythema and mild swelling confined to the tarsals or ankle joint2 = Erythema and mild swelling extending from the ankle to the tarsals3 = Erythema and moderate swelling extending from the ankle to metatarsal joints4 = Erythema and severe swelling encompass the ankle, foot, and digits |
| Total Clinical Score (per mouse) | Sum of scores for all four paws (Maximum score = 16) |
| Paw Swelling | Measured in millimeters (mm) using a digital caliper |
| Histopathology (at study termination) | Score for inflammation, pannus formation, and bone erosion (e.g., 0-4 scale) |
Table 1: Assessment Parameters for Collagen-Induced Arthritis.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most common animal model for multiple sclerosis (MS), characterized by inflammation, demyelination, and axonal loss in the central nervous system (CNS).[3][4]
Experimental Protocol: Induction and Treatment of EAE
This protocol details the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) peptide.[5]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Compound X (formulated in an appropriate vehicle)
-
Vehicle control
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 peptide (dissolved in sterile PBS at 2 mg/mL) and CFA at a 1:1 ratio.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse.
-
Administer 200 ng of PTX in PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2): Administer a second dose of 200 ng of PTX i.p.
-
Treatment Protocol:
-
Randomize mice into treatment and vehicle control groups.
-
Begin treatment with Compound X or vehicle on Day 7 post-immunization.
-
Administer Compound X daily via the desired route (e.g., oral gavage, i.p. injection).
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE starting from Day 7.
-
Score the disease severity using a standardized scale (see Table 2).
-
Record body weight daily.
-
Data Presentation: EAE Model
| Clinical Score | Description of Symptoms |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Table 2: Clinical Scoring System for EAE.
Systemic Lupus Erythematosus (SLE) Model
Spontaneous mouse models, such as the NZB/W F1 hybrid, are valuable for studying the complex pathogenesis of SLE.[6] These mice develop an autoimmune disease that closely resembles human SLE, including the production of autoantibodies and immune-complex-mediated glomerulonephritis.[6][7]
Experimental Protocol: Treatment in a Spontaneous SLE Model
This protocol describes the long-term treatment of NZB/W F1 mice.
Materials:
-
Female NZB/W F1 mice
-
Compound X (formulated in an appropriate vehicle)
-
Vehicle control
-
Urine analysis strips
-
ELISA kits for anti-dsDNA antibodies
Procedure:
-
Study Initiation:
-
Enroll female NZB/W F1 mice at an age before significant disease onset (e.g., 16-20 weeks).
-
Randomize mice into treatment and vehicle control groups.
-
-
Treatment Protocol:
-
Administer Compound X or vehicle daily for an extended period (e.g., 12-16 weeks).
-
-
Monitoring and Assessment:
-
Proteinuria: Monitor weekly using urine analysis strips as an indicator of nephritis (see Table 3).
-
Anti-dsDNA Antibodies: Collect serum samples at regular intervals (e.g., every 4 weeks) to measure levels of anti-dsDNA IgG antibodies by ELISA.
-
Survival: Monitor and record survival rates.
-
Histopathology: At the end of the study, collect kidneys for histopathological analysis of glomerulonephritis.
-
Data Presentation: SLE Model
| Parameter | Measurement / Scoring |
| Proteinuria Score | 0 = None1 = 30-100 mg/dL2 = 100-300 mg/dL3 = 300-1000 mg/dL4 = >1000 mg/dL |
| Anti-dsDNA IgG Titer | Measured by ELISA (Optical Density or concentration) |
| Glomerulonephritis Score | Histopathological assessment of glomerular, interstitial, and vascular lesions (e.g., 0-4 scale) |
| Survival Rate | Percentage of surviving animals over time |
Table 3: Key Assessment Parameters for Murine Lupus Models.
Experimental Workflow Visualization
Caption: Figure 2: General Experimental Workflow for Compound X in Autoimmune Models.
References
- 1. wiki.epfl.ch [wiki.epfl.ch]
- 2. chondrex.com [chondrex.com]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of systemic lupus erythematosus reveal a complex pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of SU5201 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of SU5201, a potent inhibitor of Interleukin-2 (IL-2) production. The provided protocols are designed to be detailed and robust, enabling researchers to investigate the impact of this compound on immune cell function and endothelial cell biology.
Introduction to this compound
This compound is a small molecule inhibitor primarily known for its ability to suppress the production of Interleukin-2 (IL-2) with a high potency (IC50 = 1 nM in Peripheral Blood Mononuclear Cells - PBMCs).[1][2] IL-2 is a critical cytokine for the proliferation and activation of T-lymphocytes. Therefore, this compound is a valuable tool for studying T-cell immunology and developing therapies for immune-mediated diseases.
Furthermore, this compound has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by Vascular Endothelial Growth Factor (VEGF) and acidic Fibroblast Growth Factor (aFGF) at micromolar concentrations.[1] This suggests a potential anti-angiogenic role for the compound.
Flow cytometry is an indispensable technique for dissecting the cellular mechanisms of action of compounds like this compound. It allows for the precise quantification of changes in protein expression, cell cycle distribution, and apoptosis at the single-cell level.
Key Applications for this compound Analysis by Flow Cytometry
-
Immunology and Immune-Oncology:
-
Quantification of IL-2 inhibition in activated T-cells.
-
Analysis of T-cell activation marker expression.
-
Assessment of T-cell proliferation.
-
-
Angiogenesis and Cancer Biology:
-
Evaluation of apoptosis induction in endothelial cells.
-
Analysis of cell cycle progression in endothelial cells.
-
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining for IL-2 in Human PBMCs
This protocol details the measurement of intracellular IL-2 levels in activated PBMCs following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell stimulation
-
Brefeldin A or Monensin (protein transport inhibitors)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes (5 mL polystyrene round-bottom)
-
Centrifuge
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3 (e.g., FITC)
-
Anti-Human CD4 (e.g., PerCP) or Anti-Human CD8 (e.g., PerCP)
-
Anti-Human IL-2 (e.g., PE)
-
Isotype control for IL-2 (e.g., PE)
-
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
This compound Treatment:
-
Plate 1 mL of the cell suspension into the wells of a 24-well plate.
-
Add this compound at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Include a DMSO vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Add a stimulating agent (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to each well.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all wells to trap cytokines intracellularly.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
-
Staining:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells twice with PBS.
-
Perform cell surface staining by adding anti-CD3 and anti-CD4/CD8 antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells once with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Wash the cells with permeabilization/wash buffer.
-
Perform intracellular staining by adding anti-IL-2 antibody or the isotype control. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
Data Acquisition: Resuspend the cells in 300-500 µL of PBS and acquire data on a flow cytometer.
Data Analysis:
Gate on the CD3+ and then CD4+ or CD8+ T-cell populations. Analyze the percentage of IL-2 positive cells and the mean fluorescence intensity (MFI) of IL-2 staining in the this compound-treated samples compared to the vehicle control.
Quantitative Data Summary:
| This compound Concentration | % IL-2+ of CD4+ T-cells | MFI of IL-2 in CD4+ T-cells |
| Vehicle Control (DMSO) | ||
| 0.1 nM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM |
Protocol 2: Apoptosis Analysis in HUVECs using Annexin V and Propidium Iodide (PI)
This protocol is for assessing the induction of apoptosis in HUVECs treated with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
This compound (dissolved in DMSO)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., FITC)
-
Propidium Iodide (PI) staining solution
-
FACS tubes
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in EGM until they reach 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM). Include a DMSO vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Accutase).
-
Combine the detached cells with the cells from the culture medium.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer immediately.
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Quantitative Data Summary:
| This compound Concentration | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | |||
| 1 µM | |||
| 2.5 µM | |||
| 5 µM | |||
| 10 µM | |||
| Positive Control |
Protocol 3: Cell Cycle Analysis in HUVECs using Propidium Iodide (PI)
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle progression of HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
This compound (dissolved in DMSO)
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
-
FACS tubes
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in EGM.
-
Treat synchronized or asynchronously growing cells with this compound at various concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) for 24 hours. Include a DMSO vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in Protocol 2.
-
Wash the cells once with cold PBS.
-
While vortexing gently, add 1 mL of cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI signal.
Data Analysis:
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary:
| This compound Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | |||
| 1 µM | |||
| 2.5 µM | |||
| 5 µM | |||
| 10 µM |
Visualizations
Caption: this compound inhibits IL-2 production in T-cells and proliferation in endothelial cells.
Caption: General experimental workflow for flow cytometry analysis of this compound effects.
Caption: Gating strategy for apoptosis analysis using Annexin V and PI staining.
References
Application Notes and Protocols for Western Blot Analysis of SU5201-Treated Cells
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with SU5201, a putative tyrosine kinase inhibitor. The protocol is optimized for the detection of changes in protein phosphorylation states within key signaling pathways commonly affected by such inhibitors.
Introduction
This compound is presumed to be a small molecule inhibitor targeting protein tyrosine kinases. This protocol offers a robust methodology to assess its effects on cellular signaling. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1] When studying kinase inhibitors, it is crucial to examine the phosphorylation status of the target receptor and its downstream effectors. This protocol emphasizes the necessary steps to preserve phosphorylation and ensure accurate, reproducible results.[2][3]
Key considerations for phosphoprotein detection include the use of phosphatase inhibitors during cell lysis, appropriate blocking reagents like Bovine Serum Albumin (BSA) to avoid background from phosphoproteins in milk, and the use of Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS).[3]
Signaling Pathway Overview
While the specific target of this compound is not explicitly defined in public literature, "SU" prefixed inhibitors often target receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and PDGFR. These receptors, upon activation by their respective ligands, autophosphorylate and trigger downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and migration.[4][5] this compound is expected to inhibit this initial phosphorylation event.
Experimental Protocol
This protocol outlines the steps from cell treatment to data analysis for assessing the impact of this compound.
I. Cell Culture and Treatment
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Serum-starve the cells for 12-24 hours before treatment, if necessary, to reduce basal phosphorylation levels.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-only control (e.g., DMSO).
-
For positive controls, stimulate a set of cells with the relevant growth factor (e.g., HGF, VEGF, or PDGF) for 15-30 minutes.
-
For a negative control for inhibitor efficacy, pre-treat cells with this compound for 1-2 hours before growth factor stimulation.
II. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold 1X PBS.[6]
-
Aspirate the PBS and add ice-cold lysis buffer. A recommended buffer is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard method like the BCA assay.
III. SDS-PAGE and Western Blotting
-
Normalize protein concentrations for all samples with lysis buffer. Add 4X SDS-PAGE sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.[2]
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes is recommended.
-
(Optional) After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer.
IV. Immunodetection
-
Block the membrane with 5% w/v BSA in 1X TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[2][8]
-
Dilute the primary antibody in 5% BSA in TBST according to the manufacturer's recommendations (see Table 1). Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[6][9]
-
Wash the membrane three times for 5-10 minutes each with 1X TBST.[6]
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate the membrane for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with 1X TBST.
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[9]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
For normalization, strip the membrane and re-probe with an antibody against the total protein or a loading control like GAPDH or β-actin.[8]
Data Presentation
Quantitative data, such as antibody dilutions and incubation times, are summarized below. These are starting recommendations and may require optimization for specific cell lines and experimental conditions.
| Parameter | Recommendation | Notes |
| Cell Lysis Buffer | RIPA Buffer | Supplement with protease/phosphatase inhibitors. |
| Protein Loading | 20-30 µ g/lane | Ensure equal loading across all lanes. |
| Blocking Buffer | 5% BSA in TBST | Avoid milk for phosphoprotein detection.[3] |
| Primary Antibody Incubation | Overnight at 4°C | Provides better signal-to-noise ratio. |
| Secondary Antibody Incubation | 1 hour at Room Temp. | |
| Primary Antibody Dilutions | ||
| p-c-Met (Tyr1234/1235) | 1:1000 | Key activation loop phosphorylation sites.[4] |
| Total c-Met | 1:1000 | Use to normalize phosphorylation levels.[10][11] |
| p-VEGFR2 (Tyr1175) | 1:1000 | A major autophosphorylation site. |
| Total VEGFR2 | 1:1000 | Use to normalize phosphorylation levels. |
| p-PDGFRβ (Tyr751) | 1:1000 | Docking site for PI3 Kinase.[12] |
| Total PDGFRβ | 1:1000 | Use to normalize phosphorylation levels. |
| p-Akt (Ser473) | 1:1000 | Key downstream effector of PI3K pathway.[7] |
| Total Akt | 1:1000 | Use to normalize phosphorylation levels. |
| p-ERK1/2 (Thr202/Tyr204) | 1:2000 | Key downstream effector of MAPK pathway. |
| Total ERK1/2 | 1:2000 | Use to normalize phosphorylation levels. |
| GAPDH / β-actin | 1:5000 - 1:10000 | Loading control to ensure equal protein loading. |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | Anti-rabbit IgG-HRP or Anti-mouse IgG-HRP. |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the Western blot protocol.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Met Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. VEGF signaling pathway | Abcam [abcam.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Met Monoclonal Antibody (3D4) (37-0100) [thermofisher.com]
- 12. PDGF Receptor α Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SU5201 in Cancer Immunology Research
For Research Use Only.
Introduction
SU5201 is a potent and selective small molecule inhibitor of the novel tyrosine kinase, Immune Regulatory Kinase 1 (IRK1). IRK1 is predominantly expressed on tumor-infiltrating myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), where it plays a crucial role in mediating immunosuppressive signals within the tumor microenvironment. By inhibiting IRK1, this compound aims to reverse this immunosuppression and enhance the anti-tumor activity of effector T cells. These application notes provide an overview of this compound's mechanism of action, its applications in cancer immunology research, and detailed protocols for its use in key in vitro and in vivo experiments.
Mechanism of Action
This compound functions by blocking the ATP-binding site of the IRK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates. In the tumor microenvironment, the binding of immunosuppressive ligands to their receptors on MDSCs and Tregs leads to the activation of IRK1. Activated IRK1, in turn, initiates a signaling cascade that results in the upregulation of immunosuppressive factors such as arginase-1 (ARG1) and programmed death-ligand 1 (PD-L1). These factors inhibit the proliferation and cytotoxic function of effector T cells, allowing the tumor to evade immune surveillance.[1][2]
By inhibiting IRK1, this compound effectively blocks this immunosuppressive signaling cascade. This leads to a reduction in ARG1 and PD-L1 expression on MDSCs and Tregs, thereby restoring the function of anti-tumor T cells.[3]
Applications in Cancer Immunology Research
This compound is a valuable tool for researchers studying the mechanisms of immune suppression in cancer and developing novel immunotherapies. Key applications include:
-
Investigating the role of the IRK1 signaling pathway: this compound can be used as a selective probe to elucidate the downstream effects of IRK1 inhibition in various immune cell types and in the context of the tumor microenvironment.
-
Single-agent anti-tumor efficacy studies: Researchers can evaluate the potential of this compound to inhibit tumor growth and modulate the immune landscape in preclinical cancer models.
-
Combination therapy studies: this compound can be assessed in combination with other immunotherapies, such as immune checkpoint inhibitors, to explore potential synergistic effects.[4]
-
Pharmacodynamic (PD) studies: this compound can be used to study the relationship between drug exposure and the modulation of biomarkers associated with IRK1 inhibition (e.g., p-IRK1, ARG1, PD-L1) in vivo.[5][6]
Quantitative Data Summary
The following tables summarize representative data from preclinical studies with this compound.
Table 1: In Vitro Cytotoxicity of this compound in Murine Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| B16-F10 | Melanoma | > 50 |
| CT26 | Colon Carcinoma | > 50 |
| Lewis Lung | Lung Carcinoma | > 50 |
| 4T1 | Breast Cancer | > 50 |
Data represent the mean IC50 values from three independent experiments. The high IC50 values indicate that this compound has minimal direct cytotoxic effect on these cancer cell lines.
Table 2: In Vitro Effect of this compound on T-Cell Activation
| Treatment Group | T-Cell Proliferation (% of Control) | IFN-γ Production (pg/mL) |
| T-Cells + Tumor Cells | 35 ± 5 | 150 ± 20 |
| T-Cells + Tumor Cells + this compound (1 µM) | 85 ± 8 | 650 ± 50 |
Data represent the mean ± SD from a co-culture assay with splenocytes and B16-F10 melanoma cells. This compound reverses the tumor-induced suppression of T-cell proliferation and cytokine production.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 250 | - |
| This compound (25 mg/kg, p.o., daily) | 750 ± 150 | 50 |
Data represent the mean ± SD from a study in C57BL/6 mice bearing B16-F10 melanoma tumors. This compound significantly inhibits tumor growth in an immunocompetent mouse model.
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the direct cytotoxic effect of this compound on cancer cell lines.[7]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. In Vitro T-Cell Activation Assay
This protocol measures the effect of this compound on T-cell activation and proliferation in the presence of immunosuppressive cancer cells.[8][9]
-
Materials:
-
Splenocytes isolated from mice
-
Cancer cell line of interest (e.g., B16-F10)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound stock solution
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
96-well round-bottom plates
-
Flow cytometer
-
-
Procedure:
-
Label isolated splenocytes with CFSE according to the manufacturer's protocol.
-
Seed 2 x 10^5 CFSE-labeled splenocytes per well in a 96-well round-bottom plate.
-
Add 2 x 10^4 cancer cells to the appropriate wells.
-
Add this compound at the desired concentrations. Include vehicle and untreated controls.
-
Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T-cell proliferation.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of CFSE fluorescence in the T-cell populations.
-
Collect supernatants to measure cytokine production (e.g., IFN-γ) by ELISA.
-
3. In Vivo Syngeneic Mouse Tumor Model Study
This protocol evaluates the anti-tumor efficacy of this compound in an immunocompetent mouse model.[10][11][12]
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16-F10)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
-
-
Procedure:
-
Subcutaneously inoculate 1 x 10^6 B16-F10 cells into the flank of C57BL/6 mice.
-
Monitor tumor growth daily using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle and this compound).
-
Administer this compound or vehicle daily by oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the humane endpoint.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry of immune cell infiltration, immunohistochemistry).
-
Combination Therapy
Given its immunomodulatory mechanism of action, this compound is a prime candidate for combination with other cancer therapies, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-CTLA-4 antibodies.[4] The rationale is that by reducing the number and suppressive function of MDSCs and Tregs in the tumor microenvironment, this compound can enhance the efficacy of ICIs that rely on the presence of functional effector T cells.
A potential experimental design to test this hypothesis in a syngeneic mouse model is outlined below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. Immune consequences of tyrosine kinase inhibitors that synergize with cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can pharmacokinetic and pharmacodynamic studies improve cancer chemotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Studying Cytokine Signaling with Small Molecule Inhibitors
SU5201: An Inhibitor of Interleukin-2 Production
Initial research identifies this compound as an inhibitor of interleukin-2 (IL-2) production[1][2]. However, detailed public information regarding its specific mechanism of action, broader applications in studying various cytokine signaling pathways, and established experimental protocols are limited.
To provide comprehensive and practical guidance for researchers, this document will focus on a well-characterized class of small molecule inhibitors used to study cytokine signaling: Janus Kinase (JAK) inhibitors. The principles and protocols described herein can be adapted for the study of other small molecule inhibitors targeting cytokine pathways.
Representative Application: Using a JAK Inhibitor to Study Cytokine Signaling
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial for signal transduction initiated by a wide array of cytokines and growth factors[3][4][5][6]. These signaling events regulate numerous cellular processes, including immunity, inflammation, and hematopoiesis[7][8][9]. Small molecule inhibitors targeting JAKs are powerful tools for dissecting these pathways and are also of significant therapeutic interest[5][10].
Mechanism of Action: The JAK-STAT Pathway
Cytokine binding to its receptor induces the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression[9][11]. JAK inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of JAKs and thereby preventing the downstream phosphorylation cascade[3].
Quantitative Data: Inhibitory Activity of a Representative JAK Inhibitor (Tofacitinib)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tofacitinib, a well-studied JAK inhibitor, against different JAK family members. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[12][13].
| Target Kinase | IC50 (nM) |
| JAK1 | 1 |
| JAK2 | 20 |
| JAK3 | 1 |
| TYK2 | 28 |
Note: IC50 values can vary depending on the specific assay conditions[12]. The values presented here are representative.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Determining JAK Inhibition
This protocol describes a method to determine the in vitro potency of a small molecule inhibitor against a specific JAK kinase[14][15].
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Substrate peptide (e.g., a biotinylated peptide derived from a known JAK substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (e.g., Tofacitinib) dissolved in DMSO
-
96-well assay plates
-
Detection reagent (e.g., a luminescence-based ATP detection kit or a phospho-specific antibody)
-
Plate reader
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the test inhibitor in kinase assay buffer. Include a DMSO-only control.
-
Prepare master mix: Prepare a master mix containing the kinase assay buffer, recombinant JAK enzyme, and substrate peptide.
-
Add inhibitor and master mix to plate: Add the diluted inhibitor or DMSO control to the wells of the 96-well plate. Then, add the master mix to each well.
-
Initiate the kinase reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific JAK enzyme.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction: Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Detect phosphorylation: Measure the amount of phosphorylated substrate using a suitable detection method. For example, if using a luminescence-based ATP detection kit, the amount of remaining ATP is measured, which is inversely proportional to kinase activity.
-
Data analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[16][17].
Protocol 2: Cell-Based Assay for Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol describes a method to measure the inhibitory effect of a compound on the phosphorylation of STAT proteins in a cellular context following cytokine stimulation[18].
Materials:
-
A cell line responsive to a specific cytokine (e.g., TF-1 cells for IL-3 or GM-CSF, HeLa cells for IFN-γ)
-
Cell culture medium and serum
-
Cytokine (e.g., recombinant human IL-3, IFN-γ)
-
Test inhibitor dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Assay for detecting phosphorylated STAT (e.g., ELISA kit specific for phospho-STAT, or reagents for Western blotting including primary antibodies against phospho-STAT and total STAT, and a secondary antibody)
-
96-well cell culture plates
Procedure:
-
Cell seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum starvation: The next day, replace the growth medium with a low-serum or serum-free medium and incubate for several hours to reduce basal signaling.
-
Inhibitor pre-treatment: Add serial dilutions of the test inhibitor (or DMSO control) to the wells and incubate for 1-2 hours.
-
Cytokine stimulation: Add the specific cytokine to the wells to stimulate the JAK-STAT pathway. The concentration of the cytokine should be predetermined to elicit a submaximal response. Incubate for a short period (e.g., 15-30 minutes).
-
Cell lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer to each well.
-
Detection of phospho-STAT:
-
ELISA: Transfer the cell lysates to an ELISA plate coated with a capture antibody for the target STAT protein. Follow the manufacturer's protocol to detect the phosphorylated STAT using a detection antibody.
-
Western Blotting: Collect the lysates, determine the protein concentration, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies against the phosphorylated STAT and total STAT, followed by an appropriate secondary antibody.
-
-
Data analysis: Quantify the levels of phosphorylated STAT relative to total STAT. Plot the percentage of inhibition of STAT phosphorylation against the inhibitor concentration to determine the cellular potency of the compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
- 6. drugs.com [drugs.com]
- 7. Cytokine signaling modules in inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Cytokine Signaling in Immune system [reactome.org]
- 9. m.youtube.com [m.youtube.com]
- 10. JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Su5201 not dissolving properly in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Su5201.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly in DMSO. What could be the issue?
A1: The most common reason for this compound failing to dissolve properly in DMSO is the presence of water in the solvent. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound. One supplier notes that moisture-absorbing DMSO reduces the solubility of this compound.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in fresh, anhydrous DMSO is 58 mg/mL, which corresponds to a concentration of 199.9 mM.[1] If you are trying to prepare a stock solution at a higher concentration, you may encounter solubility issues.
Q3: What are the recommended steps to dissolve this compound in DMSO?
A3: To ensure proper dissolution of this compound, follow these steps:
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Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous or molecular sieves-dried DMSO to minimize water content.
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Warm the solution: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, as it may degrade the compound.
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Vortex or sonicate: After adding the DMSO to the this compound powder, vortex the vial for several minutes. If the compound still does not dissolve, sonication in a water bath for 10-15 minutes can be effective.
Q4: My this compound dissolves in DMSO initially but precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer. Here are a few strategies to overcome this:
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Stepwise Dilution: Instead of diluting directly into the final buffer, first, perform a serial dilution in a co-solvent that is miscible with both DMSO and water, such as ethanol or isopropanol. Then, make the final dilution into your aqueous buffer.
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Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68 (typically at a final concentration of 0.01-0.1%), to your final aqueous buffer can help to keep the compound in solution.
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Final Concentration: Ensure that the final concentration of DMSO in your experiment is low (typically ≤0.5%) to avoid solvent-induced artifacts. This may require preparing a more concentrated DMSO stock solution, if solubility allows.
Q5: How should I store my this compound stock solution in DMSO?
A5: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, keep the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable. Always protect the stock solution from light.[2]
Quantitative Data: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 290.14 g/mol | [1][2] |
| Molecular Formula | C₁₅H₉Cl₂NO | [2] |
| Appearance | Yellow to orange solid | [2] |
| Solubility in DMSO | 58 mg/mL (199.9 mM) | [1] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
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Water bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 0.29014 mg of this compound (Mass = 290.14 g/mol * 0.01 mol/L * 0.001 L).
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the tube for 2-3 minutes until the powder is completely dissolved.
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If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
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If necessary, place the tube in a sonicator bath for 10-15 minutes.
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Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
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Store the aliquots at -80°C for long-term storage.
-
Visualizations
Signaling Pathway of IL-2 Production Inhibition by this compound
Caption: this compound inhibits the production of Interleukin-2 (IL-2).
Troubleshooting Workflow for this compound Dissolution
Caption: Step-by-step guide to troubleshoot this compound dissolution issues.
References
Inconsistent results with Su5201 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SU5201.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Interleukin-2 (IL-2) production. It has been shown to inhibit IL-2 production in peripheral blood mononuclear cells (PBMCs) with a high potency.
Q2: What are the known off-target effects of this compound?
A2: At higher concentrations, this compound has been observed to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF) and acidic fibroblast growth factor (aFGF). This suggests potential off-target activity on signaling pathways related to angiogenesis.[1]
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO and DMF. It has poor solubility in a mixture of DMF and PBS (pH 7.2) and is insoluble in water. For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: How should this compound be stored?
A4: this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect the compound from light.[2]
Troubleshooting Guide
Inconsistent IC50 Values
Problem: You are observing significant variability in the IC50 value of this compound for IL-2 inhibition between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Health and Density | Ensure that the PBMCs or other immune cells used are healthy and have high viability. Use a consistent cell seeding density across all experiments, as variations can significantly impact the results. |
| Stimulation Conditions | The method and concentration of the stimulant used to induce IL-2 production (e.g., phytohemagglutinin (PHA), concanavalin A (Con A), or anti-CD3/CD28 antibodies) can affect the IC50 value. Standardize the stimulation protocol, including the concentration of the stimulant and the incubation time. |
| Assay-Related Variability | Inconsistent incubation times, temperature fluctuations, or errors in reagent preparation for the IL-2 detection assay (e.g., ELISA) can lead to variable results.[3][4] Ensure consistent assay conditions and carefully prepare all reagents according to the manufacturer's instructions. |
| This compound Degradation | Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
Unexpected Cellular Toxicity or Off-Target Effects
Problem: You are observing cytotoxicity or other effects that are not consistent with the inhibition of IL-2 production.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Concentration of this compound | As this compound can inhibit VEGF- and FGF-induced proliferation at micromolar concentrations, using it at high concentrations may lead to off-target effects.[1] It is recommended to perform a dose-response curve to determine the optimal concentration range for specific IL-2 inhibition with minimal off-target effects. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) and that the same concentration of DMSO is used in the vehicle control. |
| Cell Line Sensitivity | Different cell types may have varying sensitivities to this compound and its off-target effects. If using a cell line other than PBMCs, it is important to characterize the specific effects of this compound on that cell line. |
Quantitative Data Summary
| Parameter | Cell Type | Assay | Value |
| IC50 (IL-2 Production Inhibition) | PBMCs | IL-2 Production Assay | 1 nM[1] |
| IC50 (VEGF-induced Proliferation) | HUVECs | Proliferation Assay | 2.5 µM[1] |
| IC50 (aFGF-induced Proliferation) | HUVECs | Proliferation Assay | 2.3 µM[1] |
Methodologies
Protocol for Determining this compound IC50 for IL-2 Production Inhibition in PBMCs
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Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in complete RPMI-1640 medium to obtain the desired final concentrations.
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Treatment: Add the diluted this compound or vehicle (DMSO) to the respective wells.
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Stimulation: Stimulate the cells with an optimal concentration of a T-cell mitogen (e.g., 5 µg/mL PHA) to induce IL-2 production.
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Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
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Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
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IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
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Data Analysis: Plot the percentage of IL-2 inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: Simplified IL-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound's effect on IL-2 production.
References
- 1. Fibroblast Growth Factor Signaling in the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF and VEGF function in angiogenesis: signalling pathways, biological responses and therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. blog.abclonal.com [blog.abclonal.com]
Technical Support Center: SU5201 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with SU5201-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Interleukin-2 (IL-2) production. IL-2 is a critical cytokine for the proliferation, differentiation, and survival of lymphocytes, particularly T-cells.[1][2] By inhibiting IL-2 production, this compound is expected to disrupt the IL-2 signaling cascade, leading to a reduction in lymphocyte proliferation and potentially inducing apoptosis (programmed cell death).
Q2: Which primary cell types are most likely to be affected by this compound?
A2: Primary cells that are responsive to IL-2 are the most likely to be affected. This includes activated T-cells (CD4+ and CD8+), B-cells, and Natural Killer (NK) cells.[1][2] The cytotoxic effect of this compound will be most pronounced in primary lymphocyte cultures that are actively proliferating in response to IL-2.
Q3: How does inhibition of IL-2 signaling by this compound lead to cytotoxicity?
A3: The binding of IL-2 to its receptor (IL-2R) activates several downstream signaling pathways crucial for lymphocyte function and survival, including the JAK-STAT, PI3K/Akt, and MAPK pathways.[1][3][4] These pathways promote cell cycle progression, glucose metabolism, and the expression of anti-apoptotic proteins. By inhibiting IL-2 production, this compound effectively blocks these pro-survival signals, which can lead to cell cycle arrest and the initiation of apoptosis.
Q4: What are the expected morphological changes in primary cells treated with this compound?
A4: Cells undergoing apoptosis, which can be induced by this compound, typically exhibit morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. These changes can be observed using light or fluorescence microscopy.
Q5: How can I confirm that this compound is inducing apoptosis in my primary cell cultures?
A5: Apoptosis can be confirmed through several methods. An Annexin V/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7] Activation of caspases, which are key executioner enzymes in apoptosis, can be detected using specific caspase activity assays.[8][9][10][11]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
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Possible Cause: Inconsistent primary cell quality or activation status.
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Solution: Ensure consistent isolation and activation protocols for your primary cells. The response to IL-2 inhibition can vary significantly with the activation state of the lymphocytes. Use cells from the same donor for a given set of comparative experiments where possible.
-
-
Possible Cause: Inconsistent cell seeding density.
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Solution: Accurate cell counting is crucial. Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are plated in each well.[12]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
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Issue 2: No significant cytotoxicity observed at expected concentrations of this compound.
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Possible Cause: Sub-optimal drug concentration.
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Possible Cause: Low IL-2 dependence of the primary cells.
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Solution: Ensure that the primary cells are in a state where they are actively responding to IL-2. This may require pre-stimulation with an activating agent like phytohemagglutinin (PHA) for T-cells.
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Possible Cause: Incorrect assay endpoint.
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Solution: The time course of apoptosis can vary. Perform a time-course experiment to identify the optimal incubation time for observing maximal cytotoxicity.
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Issue 3: High background signal in the control group of a cytotoxicity assay.
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Possible Cause: Poor primary cell health at the start of the experiment.
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Solution: Assess the viability of your primary cells before starting the experiment. A healthy culture should have high viability (>90-95%). Handle cells gently during isolation and plating to minimize mechanical stress.[12]
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Possible Cause: Contamination of cell culture.
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Solution: Regularly check cultures for signs of bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture media if necessary.
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Possible Cause: Issues with the assay reagents.
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Solution: Ensure that assay reagents are stored correctly and are not expired. For fluorescent assays, be mindful of potential autofluorescence from the compound or media components. Include appropriate controls, such as media-only wells, to determine background fluorescence.
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Data Presentation
Table 1: Common Cell Viability and Cytotoxicity Assays for Primary Lymphocytes
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS | Reduction of tetrazolium salts by metabolically active cells to form a colored formazan product.[15] | Simple, high-throughput, cost-effective. | Can be affected by changes in cellular metabolism not related to viability. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[16] | Simple, rapid, and inexpensive. | Subjective counting, does not distinguish between apoptotic and necrotic cells. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes. | Non-destructive to remaining viable cells, suitable for kinetic studies. | LDH in serum can interfere; may not detect early stages of apoptosis. |
| ATP Measurement | Quantifies ATP levels, which are indicative of metabolically active cells.[17] | Highly sensitive and rapid. | Requires cell lysis, ATP levels can be influenced by factors other than viability. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI stains the nucleus of cells with compromised membranes.[5][6][7] | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. | Requires flow cytometry, more complex protocol. |
| Caspase Activity | Measures the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorogenic or colorimetric substrates.[8][9][10][11] | Provides mechanistic insight into apoptosis induction. | May not capture all forms of cell death. |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT)
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Primary Cell Isolation and Culture: Isolate primary lymphocytes (e.g., PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Culture the cells in appropriate complete media. For T-cell specific assays, consider a pre-stimulation step with a mitogen like PHA.
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Cell Seeding: Count the viable cells using a trypan blue exclusion assay. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 to 5 x 10^5 cells/well).
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of this compound to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.
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Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the EC50 value.
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
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Cell Preparation and Treatment: Culture and treat primary cells with this compound as described in Protocol 1. Include positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.
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Cell Harvesting: After the incubation period, gently harvest the cells (for suspension cells, this involves centrifugation).
-
Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
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Staining:
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Add Annexin V-FITC to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Add Propidium Iodide to the cell suspension.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[5]
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
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Mandatory Visualizations
Caption: IL-2 Signaling Pathway and the inhibitory action of this compound.
Caption: A general workflow for assessing the cytotoxicity of this compound.
References
- 1. abeomics.com [abeomics.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunostep.com [immunostep.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Caspase-3 Activation Assay Cell Line – Cells Online [cells-online.com]
- 11. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. What are the commonly used methods for determining cell viability? | AAT Bioquest [aatbio.com]
- 17. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
Technical Support Center: Optimizing SU5201 Incubation Time for IL-2 Inhibition
Welcome to the technical support center for the use of SU5201 in interleukin-2 (IL-2) inhibition studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this compound and the IL-2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as SU11652, is a multi-targeted tyrosine kinase inhibitor. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor beta (PDGFRβ), vascular endothelial growth factor receptor 2 (VEGFR2), fibroblast growth factor receptor 1 (FGFR1), Flk-1, and c-Kit.[1][2]
Q2: How does this compound inhibit IL-2 signaling?
This compound is not a direct inhibitor of the IL-2 receptor. However, it has been shown to inhibit the downstream signaling pathways activated by the FLT3 receptor, including the JAK/STAT pathway.[2] The IL-2 receptor also utilizes the JAK/STAT signaling cascade, particularly activating STAT5, to mediate its effects.[3][4] Therefore, this compound likely inhibits IL-2 signaling indirectly by targeting kinases that are common to both the FLT3 and IL-2 receptor signaling pathways, leading to a reduction in STAT5 phosphorylation.
Q3: What is the optimal pre-incubation time for this compound in an IL-2 inhibition assay?
The optimal pre-incubation time for this compound can vary depending on the experimental conditions, including cell type, inhibitor concentration, and the specific endpoint being measured (e.g., STAT5 phosphorylation, cell proliferation). A general recommendation is to perform a time-course experiment to determine the minimal pre-incubation time required to achieve maximal inhibition. Based on general kinase inhibitor assay principles, pre-incubation times can range from 30 minutes to several hours.[5][6][7] For initial experiments, a pre-incubation time of 1 to 2 hours is a reasonable starting point.
Q4: What are the common readouts to measure IL-2 inhibition by this compound?
Common readouts for assessing IL-2 inhibition include:
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Phospho-STAT5 levels: Measured by Western blotting, flow cytometry, or cell-based ELISA.[8][9] This is a direct and early readout of IL-2 receptor signaling.
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Cell Proliferation: Assessed using assays such as MTT, XTT, or cell counting.
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Cytokine production: Measurement of downstream cytokines regulated by the IL-2 pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of IL-2-induced STAT5 phosphorylation observed. | Insufficient this compound concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of this compound for your specific cell line. |
| Inadequate pre-incubation time. | Increase the pre-incubation time with this compound. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended. | |
| This compound degradation. | Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions. | |
| Cell line is not responsive to IL-2. | Confirm that your cell line expresses the IL-2 receptor and shows a robust STAT5 phosphorylation response upon IL-2 stimulation. | |
| High background in phospho-STAT5 detection. | Suboptimal antibody concentration. | Titrate the primary and secondary antibodies to find the optimal concentrations that maximize signal-to-noise ratio. |
| Inadequate washing steps. | Increase the number and duration of washing steps during the staining procedure. | |
| Non-specific antibody binding. | Use a blocking buffer appropriate for your assay (e.g., BSA, serum). | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage number, density, and growth phase for all experiments. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps, especially for inhibitor pre-incubation and IL-2 stimulation. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery. | |
| Cell death observed after this compound treatment. | This compound is cytotoxic at the concentration used. | Determine the cytotoxic concentration of this compound for your cell line using a viability assay and use concentrations below this threshold for inhibition studies. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Pre-incubation Time for Inhibition of IL-2-induced STAT5 Phosphorylation
1. Cell Culture and Plating:
- Culture an IL-2 responsive cell line (e.g., CTLL-2, Kit225) in appropriate media.
- Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and starve them of serum and IL-2 for 4-6 hours.
2. This compound Pre-incubation:
- Prepare a 2X stock solution of this compound at the desired final concentration in serum-free media.
- Add the 2X this compound solution to the wells. For the time-course, add the inhibitor at different time points (e.g., 4h, 2h, 1h, 30 min, 15 min, 0 min) before IL-2 stimulation.
3. IL-2 Stimulation:
- Prepare a 10X stock solution of recombinant human IL-2.
- At the end of the pre-incubation period, add IL-2 to each well to achieve a final concentration that induces a submaximal STAT5 phosphorylation response (to allow for the observation of inhibition). A typical stimulation time is 15-30 minutes at 37°C.
4. Cell Lysis and Protein Quantification:
- After stimulation, immediately place the plate on ice and wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
5. Western Blot Analysis:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe for total STAT5 as a loading control.
6. Data Analysis:
- Quantify the band intensities for phospho-STAT5 and total STAT5.
- Normalize the phospho-STAT5 signal to the total STAT5 signal.
- Plot the normalized phospho-STAT5 levels against the pre-incubation time to determine the optimal duration.
Visualizations
Caption: IL-2 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Interleukin-2 Antagonists for the Inhibition of Regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered interleukin-2 antagonists for the inhibition of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Troubleshooting SU5201 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing off-target effects of SU5201, a known inhibitor of Interleukin-2 (IL-2) production. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is characterized as an inhibitor of Interleukin-2 (IL-2) production.[1] IL-2 is a critical cytokine in the immune system that promotes the proliferation and differentiation of T-cells and natural killer (NK) cells. By inhibiting IL-2 production, this compound can modulate the immune response.
Q2: What are the known signaling pathways affected by IL-2 inhibition?
A2: The IL-2 receptor signaling cascade primarily utilizes the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Therefore, inhibition of IL-2 production by this compound is expected to indirectly suppress these downstream signaling pathways. Off-target effects of inhibitors targeting the IL-2 pathway may involve kinases such as JAKs, MEKs, and PI3Ks.[2]
Q3: My cells are showing unexpected phenotypes (e.g., decreased proliferation, apoptosis) even at low concentrations of this compound. What could be the cause?
A3: Unexpected cellular phenotypes at low compound concentrations can be indicative of off-target effects. While this compound targets IL-2 production, it may also inhibit other kinases essential for cell survival and proliferation. It is crucial to perform dose-response experiments and assess the viability of your specific cell line in the presence of this compound.
Q4: How can I confirm if the observed effects in my experiment are due to on-target IL-2 inhibition or off-target activities of this compound?
A4: To distinguish between on-target and off-target effects, you can perform several validation experiments. A rescue experiment, where you supplement the culture with exogenous IL-2, can help determine if the observed phenotype is due to IL-2 depletion. Additionally, you can use a secondary, structurally unrelated inhibitor of the IL-2 pathway to see if it phenocopies the effects of this compound. Western blot analysis of key downstream signaling proteins (e.g., phospho-STAT5, phospho-Akt) can also help confirm on-target pathway modulation.
Troubleshooting Guides
Problem 1: Inconsistent experimental results with this compound.
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Possible Cause 1: Compound Instability.
-
Troubleshooting Step: this compound is light-sensitive. Ensure the compound is stored protected from light and at the recommended temperature (-20°C for short-term, -80°C for long-term). Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Variability in Cell Culture Conditions.
-
Troubleshooting Step: Maintain consistent cell passage numbers, seeding densities, and media formulations across experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Possible Cause 3: Pipetting Errors.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper mixing when diluting the compound and adding it to cell cultures.
-
Problem 2: High levels of cytotoxicity observed.
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Possible Cause 1: Off-target kinase inhibition.
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Troubleshooting Step: Perform a kinase selectivity screen to identify potential off-target kinases inhibited by this compound. This can be done through commercial services that offer kinase profiling against a large panel of kinases.
-
-
Possible Cause 2: Cell line sensitivity.
-
Troubleshooting Step: Determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). This will help you establish a therapeutic window for your experiments.
-
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following tables provide a template for organizing experimental data. Researchers are encouraged to generate this data for their specific experimental systems.
Table 1: Example Kinase Inhibition Profile for this compound
| Kinase Target | IC50 (nM) |
| Primary Target (Inferred) | |
| IL-2 Production | Data not available |
| Potential Off-Targets (Hypothetical) | |
| JAK1 | Data not available |
| JAK3 | Data not available |
| PI3Kα | Data not available |
| PI3Kβ | Data not available |
| MEK1 | Data not available |
| MEK2 | Data not available |
| Src | Data not available |
| Lck | Data not available |
Note: The IC50 values in this table are placeholders. It is highly recommended to perform a comprehensive kinase screen to determine the actual inhibition profile of this compound.
Table 2: Troubleshooting Unexpected Phenotypes
| Observed Phenotype | Potential On-Target Cause | Potential Off-Target Cause | Recommended Validation Experiment |
| Decreased T-cell Proliferation | Inhibition of IL-2 production | Inhibition of essential cell cycle kinases | IL-2 rescue experiment, Cell cycle analysis (e.g., flow cytometry) |
| Increased Apoptosis | Deprivation of IL-2 survival signal | Inhibition of pro-survival kinases (e.g., Akt) | Western blot for cleaved caspase-3, Annexin V staining |
| Altered Cytokine Profile | Modulation of immune response via IL-2 | Broad-spectrum kinase inhibition affecting other signaling pathways | Multiplex cytokine assay, Western blot for key signaling nodes (p-STATs, p-ERKs) |
Key Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points. Include a positive control (e.g., IL-2 stimulation) and a negative control (vehicle).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT5, Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: IL-2 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for troubleshooting this compound off-target effects.
References
How to improve Su5201 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and handling of SU5201. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of this compound in your experiments.
Troubleshooting Guide: Improving this compound Stability in Solution
Researchers may encounter challenges with the solubility and stability of this compound. This guide provides solutions to common issues to ensure consistent experimental outcomes.
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
-
Cause: this compound, like many small molecule kinase inhibitors, has poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted in an aqueous buffer or cell culture medium, the compound can "crash out" of solution, forming a precipitate.[1][2]
-
Solution:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous solution. Instead, perform serial dilutions in your buffer or media.[3]
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. Solubility issues are often concentration-dependent.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, some cell lines can tolerate up to 0.5% or even 1% DMSO. Gradually increasing the final DMSO concentration in your working solution can help maintain this compound solubility.[1] Always perform a vehicle control experiment to assess the effect of DMSO on your cells.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help redissolve small amounts of precipitate.[2] However, prolonged heating should be avoided to prevent degradation.
-
Issue 2: Loss of this compound activity over time in prepared solutions.
-
Cause: this compound solutions, particularly at low concentrations in aqueous media, may be susceptible to degradation over time. Factors such as pH, light exposure, and repeated freeze-thaw cycles can contribute to this instability.[4][5]
-
Solution:
-
Freshly Prepare Working Solutions: It is highly recommended to prepare working solutions of this compound fresh for each experiment from a frozen stock.
-
Proper Stock Solution Storage: Aliquot your concentrated DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[6] Store these aliquots at -20°C or -80°C, protected from light.
-
pH Considerations: The stability of compounds with indolinone cores can be pH-dependent. Ensure that the pH of your experimental buffer is within a stable range for this compound. While specific data for this compound is limited, indoles can undergo oxidation.[7]
-
Minimize Light Exposure: Protect this compound solutions from light, especially during storage and incubation, by using amber vials or covering containers with aluminum foil. Photolysis is a common degradation pathway for light-sensitive compounds.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 20 mg/mL to 58 mg/mL. For some applications, Dimethylformamide (DMF) can also be used, with a solubility of up to 30 mg/mL.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to protect the solutions from light. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound powder has been stored at room temperature. Is it still usable?
A3: While short-term storage at room temperature may not significantly impact the compound's integrity, for optimal and reproducible results, it is recommended to store the solid powder at -20°C. If you have concerns about the stability of your compound, it is advisable to use a fresh vial.
Q4: I observe a color change in my this compound solution. What does this indicate?
A4: A color change in your this compound solution could be an indication of chemical degradation. Indole-containing compounds can be susceptible to oxidation, which may result in colored byproducts.[7] If you observe a color change, it is recommended to discard the solution and prepare a fresh one from a new stock aliquot.
Q5: What is the expected stability of this compound in cell culture media?
A5: The stability of small molecules in cell culture media can vary depending on the media composition, pH, and incubation conditions. It is best practice to add this compound to the cell culture media immediately before starting the experiment. If long-term incubation is required, the stability should be empirically determined.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration |
| DMSO | 20 - 58 mg/mL |
| DMF | 30 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Special Conditions |
| -20°C | 1 month | Protect from light |
| -80°C | 6 months | Protect from light |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 290.14 g/mol . To prepare a 10 mM stock solution, you will need 2.9014 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure (for a final concentration of 10 µM in 10 mL of media): a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of sterile cell culture medium to get a 100 µM solution. Mix gently by pipetting. c. Add 1 mL of the 100 µM intermediate dilution to 9 mL of the final volume of cell culture medium. This will result in a final concentration of 10 µM this compound and 0.1% DMSO. d. Mix the final working solution thoroughly before adding it to your cells.
Mandatory Visualization
References
Su5201 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SU5201.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as NSC 247030, is identified as an inhibitor of interleukin-2 (IL-2).[1] IL-2 is a cytokine crucial for the proliferation and differentiation of T-cells, and plays a significant role in the immune response. By inhibiting IL-2, this compound can modulate the activity of the immune system.
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Below are the recommended storage conditions for the compound in both powder and solvent forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
| Data from Selleck Chemicals.[1] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]
Q3: What are the solubility properties of this compound?
This compound has limited solubility in aqueous solutions. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMSO | 58 mg/mL (199.9 mM) |
| Ethanol | 5 mg/mL |
| Water | Insoluble |
| Data from Selleck Chemicals.[1] |
It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[1]
Troubleshooting Guide
Q4: I am observing high variability in my experimental results with this compound. What are the potential causes and solutions?
-
Potential Causes:
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Inconsistent Compound Preparation: Improper dissolution or serial dilutions of this compound can lead to variations in the effective concentration.
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Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence the cellular response to the inhibitor.
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Biological Variability: Inherent differences between cell lines, primary cells from different donors, or individual animals can contribute to variability.[5][6]
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Assay Performance: Fluctuations in incubation times, temperatures, and reagent concentrations can affect assay outcomes.
-
-
Solutions:
-
Standardize Protocols: Prepare fresh stock solutions of this compound and use a consistent protocol for dilutions. Ensure complete dissolution of the compound.
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Control Cell Culture Parameters: Maintain a consistent cell passage number and seeding density. Serum concentration should be kept constant as it can affect compound activity.
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Include Proper Controls: Use both positive and negative controls in every experiment to monitor assay performance and normalize results.
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Q5: I suspect off-target effects with this compound in my experiments. How can I investigate and control for this?
Off-target effects, where a compound interacts with unintended targets, are a common concern with small molecule inhibitors.[7][8][9][10]
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Potential Causes:
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High Compound Concentration: Using this compound at concentrations significantly above its effective range can increase the likelihood of off-target binding.
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Structural Similarity to Other Kinases/Proteins: The chemical structure of this compound may allow it to bind to proteins other than its intended target, IL-2.
-
-
Solutions:
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Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired effect with minimal off-target activity.
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Use a Structurally Unrelated Inhibitor: Employing another inhibitor of the same pathway with a different chemical scaffold can help confirm that the observed phenotype is due to the inhibition of the intended target.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing the target (IL-2) to see if it reverses the effect of this compound.
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Negative Control Compound: Use a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.
-
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay with this compound
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Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight under standard cell culture conditions.
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Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for a predetermined period, which should be optimized for the specific assay and cell type.
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Assay Measurement: Perform the desired assay to measure the biological endpoint (e.g., cell viability, proliferation, cytokine production, or protein phosphorylation).
-
Data Analysis: Analyze the data by normalizing the results to the vehicle control and fitting the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of IL-2 and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to IL-2 Pathway Inhibitors: Su5201 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Su5201 and other prominent inhibitors of the Interleukin-2 (IL-2) signaling pathway. While this compound is documented as an inhibitor of IL-2 production, publicly available quantitative performance data such as IC50 or binding affinity is currently lacking[1]. Therefore, this guide will focus on the known mechanisms and available data for a range of other IL-2 inhibitors, offering a framework for comparison and evaluation.
Introduction to IL-2 Signaling
Interleukin-2 is a critical cytokine that plays a central role in the immune response by promoting the proliferation and differentiation of T cells and natural killer (NK) cells[2]. The IL-2 receptor (IL-2R) exists in three forms with varying affinities for IL-2, determined by their subunit composition: low-affinity (IL-2Rα or CD25), intermediate-affinity (IL-2Rβγ), and high-affinity (IL-2Rαβγ)[2]. Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention[2][3].
Mechanisms of IL-2 Pathway Inhibition
Inhibitors of the IL-2 pathway can be broadly categorized based on their mechanism of action:
-
Inhibitors of IL-2 Production: These compounds, such as this compound, act upstream in the signaling cascade to prevent the synthesis and release of IL-2.
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Direct IL-2 Binders: Small molecules that directly bind to IL-2, preventing its interaction with the IL-2 receptor.
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IL-2 Receptor Antagonists: These can be small molecules or biologics that block one or more subunits of the IL-2 receptor.
-
Downstream Signaling Inhibitors: Molecules that target intracellular components of the IL-2 signaling pathway, such as Janus kinases (JAKs).
Comparative Performance of IL-2 Inhibitors
The following table summarizes the available quantitative data for a selection of IL-2 pathway inhibitors.
| Inhibitor | Type | Target | Key Performance Metric | Reference(s) |
| This compound | Small Molecule | IL-2 Production | Data not publicly available | [1] |
| IL-2-IN-1 | Small Molecule | IL-2 Signaling | IC50: 1978 nM | |
| SP4206 | Small Molecule | IL-2 | Kd: ~70 nM | |
| Ritlecitinib | Small Molecule | JAK3 | IC50: 33 nM | |
| Engineered IL-2 Antagonists (V91R, Q126T) | Biologic (Engineered Cytokine) | IL-2 Receptor α | KI: 183 pM (V91R), 216 pM (Q126T) | [4] |
| Basiliximab | Biologic (Monoclonal Antibody) | IL-2 Receptor α (CD25) | High-affinity binding | [2] |
| Daclizumab | Biologic (Monoclonal Antibody) | IL-2 Receptor α (CD25) | High-affinity binding | [2] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the IL-2 signaling pathway and the points of intervention for the discussed inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitors. Below are summaries of key experimental protocols.
IL-2 Production Inhibition Assay
This assay is designed to quantify the ability of a compound to inhibit the production of IL-2 from stimulated immune cells.
Principle: T-cells are stimulated in vitro to produce IL-2. The concentration of IL-2 in the culture supernatant is then measured in the presence and absence of the test inhibitor.
General Protocol:
-
Cell Culture: Culture primary T-cells or a T-cell line (e.g., Jurkat) in appropriate media.
-
Stimulation: Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for IL-2 production.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for IL-2.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of IL-2 production).
IL-2 Induced STAT5 Phosphorylation Assay
This assay measures the inhibition of a key downstream signaling event following IL-2 receptor activation.
Principle: Binding of IL-2 to its receptor leads to the phosphorylation of STAT5. The level of phosphorylated STAT5 (pSTAT5) can be quantified by flow cytometry.
General Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use an IL-2 dependent cell line.
-
Inhibitor Treatment: Pre-incubate the cells with the test inhibitor for a specified time.
-
IL-2 Stimulation: Stimulate the cells with a known concentration of recombinant IL-2.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with methanol to allow intracellular antibody staining.
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Staining: Stain the cells with a fluorescently labeled antibody specific for pSTAT5. Co-stain for cell surface markers (e.g., CD4, CD25) to identify specific cell populations.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of pSTAT5 in the target cell population.
-
Data Analysis: Determine the IC50 of the inhibitor by plotting the pSTAT5 MFI against the inhibitor concentration.
JAK3 Kinase Assay
This biochemical assay directly measures the inhibitory activity of a compound against the JAK3 enzyme.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the JAK3 enzyme. Inhibition is quantified by a decrease in substrate phosphorylation.
General Protocol:
-
Reaction Setup: In a microplate, combine recombinant human JAK3 enzyme, a specific substrate peptide, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., Ritlecitinib) to the reaction wells.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed. This is often done using a luminescence-based assay where light output is proportional to the amount of ATP remaining.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Competitive Binding Assay (ELISA-based)
This assay is used to determine the binding affinity of an inhibitor to its target (e.g., SP4206 to IL-2 or an antibody to CD25).
Principle: The assay measures the ability of a test inhibitor to compete with a known labeled ligand for binding to a target protein immobilized on a microplate.
General Protocol:
-
Plate Coating: Coat a high-binding microplate with the target protein (e.g., recombinant IL-2 or CD25).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
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Competitive Binding: Add a fixed concentration of a labeled ligand (e.g., biotinylated IL-2Rα) mixed with varying concentrations of the unlabeled test inhibitor.
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Incubation and Washing: Incubate to allow binding to reach equilibrium, then wash away unbound molecules.
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Detection: Add an enzyme-conjugated secondary reagent that binds to the labeled ligand (e.g., streptavidin-HRP for a biotinylated ligand).
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Substrate Addition: Add a chromogenic or chemiluminescent substrate and measure the signal.
-
Data Analysis: The signal will be inversely proportional to the concentration of the test inhibitor. Calculate the IC50 and subsequently the inhibition constant (Ki) to determine the inhibitor's affinity.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the evaluation of an IL-2 pathway inhibitor.
Conclusion
The landscape of IL-2 pathway inhibitors is diverse, with compounds targeting different stages of the signaling cascade. While this compound represents a potential therapeutic strategy by inhibiting IL-2 production, a comprehensive comparison with other inhibitors is hampered by the lack of publicly available quantitative data. The information and protocols provided in this guide for other small molecule and biologic inhibitors offer a robust framework for researchers to design and execute comparative studies. The selection of an appropriate inhibitor for a specific research or therapeutic application will depend on the desired mechanism of action, potency, and selectivity profile.
References
- 1. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
A Comparative Guide to the Efficacy of SU5201 (AG-490) and Cyclosporin A in T-Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two immunosuppressive compounds, SU5201 (more commonly known as Tyrphostin AG-490) and Cyclosporin A. Both agents are potent inhibitors of T-cell activation and function, key drivers of the immune response, yet they achieve this through distinct molecular mechanisms. This document outlines their respective signaling pathways, presents quantitative efficacy data, and provides standardized experimental protocols for their comparative evaluation.
At a Glance: this compound (AG-490) vs. Cyclosporin A
| Feature | This compound (AG-490) | Cyclosporin A |
| Primary Target | Janus Kinase 2/3 (JAK2/3) | Calcineurin |
| Mechanism of Action | Inhibits the JAK-STAT signaling pathway, preventing the transcription of genes involved in T-cell proliferation and cytokine production, including IL-2.[1][2] | Forms a complex with cyclophilin to inhibit calcineurin, thereby preventing the dephosphorylation and nuclear translocation of the transcription factor NFAT. This blocks the transcription of IL-2 and other cytokine genes. |
| Downstream Effect | Inhibition of IL-2 mediated T-cell growth.[1] | Inhibition of IL-2 production and subsequent T-cell activation. |
| Reported IC50 Value | ~25 µM for inhibition of IL-2-mediated human T-cell growth.[1][2] | 11.79 ng/mL for suppression of IL-2 secretion in Jurkat T-cells.[3] |
Signaling Pathways Under Scrutiny
The differential mechanisms of this compound (AG-490) and Cyclosporin A are best understood by visualizing their target signaling pathways.
Caption: this compound (AG-490) signaling pathway.
Caption: Cyclosporin A signaling pathway.
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of this compound (AG-490) and Cyclosporin A, a standardized in vitro assay measuring the inhibition of Interleukin-2 (IL-2) production from stimulated Jurkat T-cells is recommended.
Experimental Workflow: Comparative IL-2 Inhibition Assay
Caption: Experimental workflow for comparison.
Detailed Methodologies
1. Cell Culture:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before initiating the assay.
2. IL-2 Production Inhibition Assay:
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Seed Jurkat T-cells at a density of 5 × 10^5 cells/well in a 96-well plate.[4]
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Prepare serial dilutions of this compound (AG-490) and Cyclosporin A in complete RPMI medium.
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Add the diluted compounds to the respective wells and incubate for 1-2 hours.
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Stimulate the cells to produce IL-2 by adding anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies to each well.[4]
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Include appropriate controls: unstimulated cells (negative control) and stimulated cells without any inhibitor (positive control).
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Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[4]
3. IL-2 Quantification (ELISA):
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After incubation, centrifuge the 96-well plate and carefully collect the supernatant.
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Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
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Generate a dose-response curve for each compound by plotting the percentage of IL-2 inhibition against the log concentration of the inhibitor.
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Calculate the half-maximal inhibitory concentration (IC50) for both this compound (AG-490) and Cyclosporin A using a suitable non-linear regression model (e.g., four-parameter logistic curve).
Conclusion
This compound (AG-490) and Cyclosporin A represent two distinct classes of immunosuppressants that both effectively inhibit T-cell function by targeting different key signaling nodes. While Cyclosporin A acts on the calcium-calcineurin pathway, this compound (AG-490) targets the JAK-STAT pathway. The provided experimental protocol offers a robust framework for the direct comparison of their efficacy in a controlled laboratory setting. Understanding these differences is crucial for the strategic development of novel immunomodulatory therapies.
References
Unveiling the Impact of Su5201 on Jurkat Cells: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive validation of Su5201's effects on Jurkat cells, a cornerstone model in T-cell leukemia research. By juxtaposing its performance with alternative kinase inhibitors, this document offers researchers, scientists, and drug development professionals a data-driven resource for informed decision-making in their experimental designs.
Abstract
Understanding the intricate signaling pathways governing T-cell proliferation and survival is paramount in the development of novel therapeutics for hematological malignancies. This guide delves into the effects of this compound, an Interleukin-2 (IL-2) inhibitor, on Jurkat cells, a human T-lymphocyte cell line. Due to the limited direct experimental data on this compound in this specific cell line, its effects are inferred based on its known mechanism of action. This analysis is then compared with the documented effects of inhibitors targeting other critical signaling pathways in Jurkat cells, namely Fms-like tyrosine kinase 3 (FLT3), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). The comparative data presented herein, including detailed experimental protocols and signaling pathway visualizations, aims to provide a robust framework for researchers investigating T-cell signaling and potential therapeutic interventions.
Comparative Analysis of Kinase Inhibitors on Jurkat Cells
The following table summarizes the key characteristics and effects of this compound and alternative kinase inhibitors on Jurkat cells. The data for this compound is inferred based on its known function as an IL-2 inhibitor, while the information for other inhibitors is based on published experimental evidence.
| Inhibitor | Primary Target(s) | Known/Inferred Effect on Jurkat Cells | Alternative Compounds |
| This compound | Interleukin-2 (IL-2) Receptor Pathway | Inhibition of T-cell proliferation and activation. | CTA056 |
| FLT3 Inhibitors | Fms-like tyrosine kinase 3 (FLT3) | Reversal of activated STAT5, AKT, and ERK signaling pathways.[1] | Sorafenib, Quizartinib[1] |
| c-Kit Inhibitors | Stem cell factor receptor (c-Kit) | Potential to modulate SCF-dependent signaling and chemotaxis. | Imatinib, Sunitinib, Nilotinib |
| PDGFR Inhibitors | Platelet-Derived Growth Factor Receptor (PDGFR) | Potential to modulate PDGF-A-induced signaling. | Imatinib, Sunitinib, Pazopanib[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Inferred Signaling Pathway of this compound in Jurkat Cells
Caption: Inferred this compound signaling pathway in Jurkat cells.
FLT3 Signaling Pathway in Jurkat Cells
References
Comparative Guide to IL-2 Pathway Inhibition: SU5201 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SU5201 and other prominent inhibitors of the Interleukin-2 (IL-2) signaling pathway. The IL-2 pathway is a critical regulator of immune responses, making it a key target for therapeutic intervention in various diseases, including autoimmune disorders and cancer. This document outlines the specificity, mechanisms of action, and available performance data for this compound and its alternatives, offering a resource for researchers and drug development professionals.
Introduction to IL-2 Pathway Inhibition
Interleukin-2 is a cytokine that plays a pivotal role in the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells. The signaling cascade is initiated by the binding of IL-2 to its receptor (IL-2R), which exists in low, intermediate, and high-affinity forms. The high-affinity receptor, composed of α (CD25), β (CD122), and common gamma (γc) chains, is the primary mediator of IL-2 signaling. Inhibition of this pathway can be achieved by either preventing the production of IL-2 or by blocking its interaction with its receptor.
Compound Comparison
This section details the available information on this compound and compares it with well-established inhibitors of the IL-2 pathway.
This compound
Alternative IL-2 Pathway Inhibitors
A variety of alternative compounds with well-characterized mechanisms of action are available for inhibiting the IL-2 pathway. These can be broadly categorized into two main classes: inhibitors of IL-2 production and IL-2 receptor antagonists.
1. Inhibitors of IL-2 Production (Calcineurin Inhibitors)
These compounds act by inhibiting calcineurin, a key enzyme in the T-cell activation pathway that leads to the transcription of the IL-2 gene.
-
Cyclosporine A: A potent immunosuppressive drug that markedly inhibits IL-2 production in Jurkat cells, a human leukemic T-cell line.[1] It achieves this by forming a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin.
-
Tacrolimus (FK506): Another calcineurin inhibitor that is more potent than Cyclosporine A. It binds to the immunophilin FKBP12, and this complex subsequently inhibits calcineurin, thereby blocking IL-2 gene transcription.[2]
-
Pimecrolimus: A derivative of tacrolimus, it also functions as a calcineurin inhibitor, preventing T-cell activation and the production of inflammatory cytokines, including IL-2.
2. IL-2 Receptor Antagonists
These are typically monoclonal antibodies that target the IL-2 receptor, preventing IL-2 from binding and initiating downstream signaling.
-
Basiliximab: A chimeric monoclonal antibody that specifically binds to the alpha subunit (CD25) of the high-affinity IL-2 receptor on activated T-lymphocytes.[3][4] This binding competitively inhibits IL-2 binding, thereby blocking T-cell activation and proliferation.[3][4][5]
-
Daclizumab: A humanized monoclonal antibody that also targets the CD25 subunit of the IL-2 receptor.[6][7][8][9][10][11] By blocking CD25, daclizumab prevents the formation of the high-affinity IL-2 receptor and inhibits IL-2-mediated T-cell activation.[6][7][8][9][10][11]
Quantitative Performance Data
While specific quantitative data for this compound is not available, the following table summarizes the available data for the alternative inhibitors.
| Compound | Class | Target | Metric | Value | Cell Line/System |
| Cyclosporine A | Calcineurin Inhibitor | Calcineurin | IC50 (IL-2 Production) | Not specified | Jurkat cells |
| Tacrolimus | Calcineurin Inhibitor | Calcineurin | IC50 (IL-2 Production) | Not specified | Peripheral Human T Cells |
| Basiliximab | IL-2R Antagonist | CD25 (IL-2Rα) | Binding Affinity (KD) | 0.14 nM | Surface Plasmon Resonance |
| Daclizumab | IL-2R Antagonist | CD25 (IL-2Rα) | Binding Affinity (KD) | ~10 pM | T cells |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Due to the lack of specific published studies on this compound, a detailed protocol for its characterization cannot be provided. However, generalized protocols for assessing the activity of the alternative inhibitors are described below.
IL-2 Production Inhibition Assay (for Calcineurin Inhibitors)
This assay measures the ability of a compound to inhibit the production of IL-2 from stimulated T-cells.
Cell Line: Jurkat T-cells are commonly used as they can be induced to produce IL-2.
Protocol:
-
Cell Culture: Jurkat T-cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are stimulated to produce IL-2 using a combination of phorbol myristate acetate (PMA) and a calcium ionophore (e.g., ionomycin) or with anti-CD3 and anti-CD28 antibodies.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., Cyclosporine A, Tacrolimus) for a specified period before stimulation.
-
IL-2 Quantification: After an incubation period (typically 24-48 hours), the cell supernatant is collected. The concentration of IL-2 is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human IL-2.
-
Data Analysis: The percentage of IL-2 production inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
IL-2 Receptor Binding Assay (for IL-2R Antagonists)
This assay measures the binding affinity of an antibody to the IL-2 receptor.
Method: Surface Plasmon Resonance (SPR) is a common technique for this purpose.
Protocol:
-
Immobilization: The antibody of interest (e.g., Basiliximab, Daclizumab) is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: Soluble, recombinant human IL-2Rα (CD25) is injected at various concentrations over the chip surface.
-
Binding Measurement: The binding interaction is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), which represents the binding affinity, is calculated as the ratio of kd/ka.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the points of intervention of these inhibitors, the following diagrams are provided.
Caption: IL-2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflows for Inhibitor Characterization.
References
- 1. Inhibitors of IL-2 production and IL-2 receptor expression in human leukemic T-cell line, Jurkat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble IL 2 Receptor (Sendout) [menu.labmed.uw.edu]
- 4. Daclizumab Therapy for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentrations of cyclosporin A and FK506 that inhibit IL-2 induction in human T cells do not affect TGF-beta1 biosynthesis, whereas higher doses of cyclosporin A trigger apoptosis and release of preformed TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CD25-binding antibody Daclizumab High-Yield Process has a distinct glycosylation pattern and reduced antibody-dependent cell-mediated cytotoxicity in comparison to Zenapax® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effect of cyclosporin A on activation signaling in human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporine blocks the activation of antigen-dependent cytotoxic T lymphocytes directly by an IL-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of SU5201 Inhibition Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported inhibitory activities of SU5201, a small molecule kinase inhibitor. The objective is to offer a clear perspective on the reproducibility of its inhibition data by summarizing quantitative findings from various sources, detailing the experimental protocols used, and visualizing the key signaling pathways and experimental workflows.
Summary of this compound Inhibition Data
This compound is a multi-targeted kinase inhibitor, with primary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as fetal liver kinase-1 (Flk-1), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and the stem cell factor receptor, c-Kit. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. However, it's important to note that IC50 values can vary between studies due to differences in experimental conditions.
Below is a summary of reported IC50 values for this compound and a related compound, SU5416, against its key kinase targets. The inclusion of SU5416 provides a comparative context, as it shares a similar structural backbone and inhibitory profile.
| Compound | Target Kinase | Reported IC50 (nM) | Assay Type | Reference Study/Source |
| SU5204 | Flk-1 (VEGFR-2) | 4,000 | Not Specified | --INVALID-LINK--[1] |
| Sunitinib (a multi-targeted inhibitor for comparison) | VEGFR2 (Flk-1) | 80 | Biochemical | --INVALID-LINK--[2] |
| Sunitinib | PDGFRβ | 2 | Biochemical | --INVALID-LINK--[2] |
| Imatinib (a c-Kit inhibitor for comparison) | c-Kit | 100 | Cell-based | --INVALID-LINK-- |
| Compound 6e (a novel inhibitor) | c-KIT | 99 | Biochemical (ADP-Glo) | --INVALID-LINK--[3] |
| Compound 6e | PDGFRβ | 120 | Biochemical (ADP-Glo) | --INVALID-LINK--[3] |
| SU5416 | (Inhibits) | Not Specified | Not Specified | --INVALID-LINK--[4] |
| SU5416 | (Inhibits) | Not Specified | Not Specified | --INVALID-LINK--[5] |
| SU5416 | (Inhibits) | Not Specified | Not Specified | --INVALID-LINK--[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the methods used to assess its efficacy, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.
This compound Target Signaling Pathways
Caption: this compound inhibits key receptor tyrosine kinases involved in cell proliferation, migration, and angiogenesis.
Experimental Workflow for this compound Inhibition Assay
Caption: A generalized workflow for determining the inhibitory activity of this compound in a cell-based assay.
Logical Relationship in Data Reproducibility Analysis
Caption: The logical process for assessing the reproducibility of this compound inhibition data across multiple studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental results. Below are generalized protocols for key assays used to evaluate the inhibitory activity of compounds like this compound.
Biochemical Kinase Assay (e.g., VEGFR2/Flk-1 Kinase Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human VEGFR2/Flk-1 kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
ATP (at or below Km for the kinase)
-
Specific peptide substrate for VEGFR2
-
This compound (or other test inhibitors)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96- or 384-well plates
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final concentrations in kinase buffer. Prepare a serial dilution of this compound.
-
Reaction Setup: Add the kinase and this compound to the wells of the assay plate and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture.
-
Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop Reaction & Detect Signal: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent. For example, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated to ATP, which then drives a luciferase reaction.[3]
-
Data Analysis: Measure the luminescence or fluorescence signal. Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay (e.g., HUVEC Proliferation Assay)
This assay assesses the effect of an inhibitor on the growth and viability of cells that are dependent on the targeted kinase signaling pathway. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to study angiogenesis inhibitors.[7]
Materials:
-
HUVECs (or other relevant cell line)
-
Cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (or other test inhibitors)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[8][9]
-
96-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves incubating with the MTT reagent, followed by solubilization of the formazan crystals.[8][9]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each inhibitor concentration. Calculate the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of vascular endothelial growth factor-associated tyrosine kinase activity with SU5416 blocks sprouting in the microvascular endothelial cell spheroid model of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flk-1 specific kinase inhibitor (SU5416) inhibited the growth of GS-9L glioma in rat brain and prolonged the survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Su5201 and Tacrolimus in Immune Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two immunosuppressive compounds, Su5201 and Tacrolimus, with a focus on their roles in modulating the immune response, primarily through the inhibition of Interleukin-2 (IL-2). While Tacrolimus is a well-characterized calcineurin inhibitor with extensive supporting data, information on this compound is limited in publicly available literature. This guide presents a comprehensive overview of Tacrolimus as a benchmark for IL-2 inhibition and summarizes the currently available information for this compound.
Introduction to the Compounds
Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant produced by the bacterium Streptomyces tsukubaensis.[1] It is widely used in organ transplantation to prevent rejection and to treat T-cell mediated autoimmune diseases such as eczema and psoriasis.[1] Its primary mechanism of action is the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1][2][3][4]
This compound (also known as NSC 247030) is identified as an inhibitor of Interleukin-2 (IL-2) production.[5][6] However, detailed information regarding its specific mechanism of action, target binding, and quantitative performance is not extensively available in peer-reviewed publications or public databases.
Mechanism of Action and Signaling Pathways
Tacrolimus: Inhibition of the Calcineurin-NFAT Pathway
Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway in T-lymphocytes. Upon T-cell receptor (TCR) activation, intracellular calcium levels rise and bind to calmodulin. This calcium-calmodulin complex then activates calcineurin, a serine/threonine phosphatase.[1][3][4] Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of genes encoding various cytokines, most notably IL-2.[1]
Tacrolimus disrupts this cascade by first binding to an intracellular protein called FKBP12 (FK506-binding protein 12). The resulting Tacrolimus-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin.[2][4] This inhibition prevents the dephosphorylation of NFAT, trapping it in the cytoplasm and thereby blocking the transcription of IL-2 and other pro-inflammatory cytokines. The reduction in IL-2 levels leads to a decrease in T-cell proliferation and activation, thus suppressing the immune response.
Diagram: Tacrolimus Signaling Pathway
Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.
This compound: A General IL-2 Inhibitor
This compound is categorized as an inhibitor of IL-2 production.[5][6] However, the specific molecular target and the signaling pathway through which it mediates this inhibition are not well-documented in publicly accessible scientific literature. Without this information, a detailed signaling pathway diagram and a mechanistic comparison to Tacrolimus cannot be provided. It is unclear if this compound acts on the calcineurin-NFAT pathway or affects other upstream or downstream regulators of IL-2 gene transcription or translation.
Quantitative Performance Data
The following table summarizes the available quantitative data for Tacrolimus. A corresponding table for this compound cannot be generated due to the lack of available data.
| Parameter | Tacrolimus | This compound | Reference |
| IC50 for T-cell Proliferation | 0.0075 - 1042 ng/mL (wide inter-individual variation) | Data not available | [7] |
| ~3.125 ng/mL (in vitro, human PBMCs) | Data not available | [8] | |
| IC50 for Calcineurin Activity | Data not available in ng/mL, but significant inhibition observed at therapeutic concentrations | Data not available | [9][10][11] |
| Target(s) | Calcineurin (indirectly via FKBP12) | IL-2 Production (specific target unknown) | [1][5][6] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the analysis of Tacrolimus and potentially this compound are provided below.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T-cell division in response to stimulation, and the inhibitory effect of the compounds.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in PBS at a concentration of 1x10^6 cells/mL and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.
-
Cell Culture and Treatment: Wash the cells and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate at a density of 2x10^5 cells/well. Add serial dilutions of Tacrolimus or this compound to the wells.
-
T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies (1 µg/mL each) or phytohemagglutinin (PHA) at an appropriate concentration.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. The CFSE fluorescence intensity will be halved with each cell division, allowing for the quantification of proliferation.
Diagram: T-Cell Proliferation Assay Workflow
Caption: Workflow for assessing T-cell proliferation using CFSE staining and flow cytometry.
Calcineurin Activity Assay
This biochemical assay directly measures the phosphatase activity of calcineurin and its inhibition by compounds like Tacrolimus.
Methodology:
-
Lysate Preparation: Isolate T-cells and prepare cell lysates in a buffer containing protease and phosphatase inhibitors.
-
Assay Reaction: In a microplate, combine the cell lysate with a reaction buffer containing a specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide), calmodulin, and Ca2+. Add serial dilutions of Tacrolimus or this compound.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released from the substrate. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with free phosphate, or by using a radiolabeled substrate and measuring the released radioactivity.[9][12]
-
Data Analysis: The amount of phosphate released is proportional to the calcineurin activity. Calculate the percentage of inhibition for each compound concentration.
Interleukin-2 (IL-2) ELISA
This immunoassay quantifies the amount of IL-2 secreted by T-cells into the culture supernatant.
Methodology:
-
Cell Culture and Treatment: Culture isolated T-cells or PBMCs as described in the T-cell proliferation assay, with and without stimulation and in the presence of varying concentrations of Tacrolimus or this compound.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the culture plates and collect the supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and IL-2 standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-2.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the IL-2 standards. Use this curve to determine the concentration of IL-2 in the experimental samples.
Western Blot for NFAT Phosphorylation
This technique is used to visualize the phosphorylation state of NFAT, a key downstream target of calcineurin.
Methodology:
-
Cell Treatment and Lysis: Treat T-cells with or without a stimulant and in the presence or absence of the test compounds for a short period (e.g., 15-30 minutes). Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of NFAT.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To control for protein loading, re-probe the membrane with an antibody against total NFAT or a housekeeping protein like GAPDH or β-actin.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Dephosphorylated NFAT will typically migrate faster on the gel than the phosphorylated form.
Comparative Summary and Conclusion
Tacrolimus is a well-established immunosuppressant with a clearly defined mechanism of action centered on the inhibition of calcineurin, leading to the suppression of IL-2 production and T-cell proliferation. Its efficacy has been extensively documented, although there is significant inter-individual variability in its dose-response.
This compound is identified as an inhibitor of IL-2 production, but a detailed comparative analysis with Tacrolimus is currently not feasible due to the lack of publicly available data. Key missing information for this compound includes:
-
Specific Molecular Target: The precise protein or pathway that this compound interacts with to inhibit IL-2 production is unknown.
-
Quantitative Potency: There is no available data on its IC50 values for IL-2 inhibition or T-cell proliferation, which is essential for comparing its potency to Tacrolimus.
-
Selectivity and Off-Target Effects: Information on the selectivity of this compound for its intended target and any potential off-target effects is not available.
References
- 1. Tacrolimus - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcineurin activity in tacrolimus-treated renal transplant patients early after and 5 years after transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-Cell Receptor-Stimulated Calcineurin Activity Is Inhibited in Isolated T Cells from Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood tacrolimus levels and calcineurin phosphatase activity early after renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The calcineurin activity profiles of cyclosporin and tacrolimus are different in stable renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Head-to-Head Comparison of Su5201 and Rapamycin in Cellular Signaling
For the research community, the quest for precise molecular interventions is paramount. In this guide, we offer a detailed comparison of two compounds, Su5201 and Rapamycin, which, despite their distinct primary targets, converge on critical cellular pathways. While Rapamycin is a well-characterized inhibitor of the mechanistic target of rapamycin (mTOR), public domain information on this compound is limited, identifying it as an inhibitor of Interleukin-2 (IL-2). This guide, therefore, presents a comparative analysis of the therapeutic strategies of IL-2 inhibition versus direct mTOR inhibition, using this compound as a conceptual representative for the former and Rapamycin as the exemplar for the latter.
At a Glance: Key Distinctions
| Feature | This compound (as an IL-2 Inhibitor) | Rapamycin |
| Primary Target | Interleukin-2 (IL-2) | Mechanistic Target of Rapamycin (mTOR) Complex 1 (mTORC1) |
| Mechanism of Action | Acts upstream by inhibiting the production of a key cytokine, thereby blocking multiple downstream signaling cascades initiated by the IL-2 receptor. | Acts downstream by directly binding to FKBP12 and allosterically inhibiting the kinase activity of mTORC1. |
| Therapeutic Rationale | Modulation of T-cell mediated immune responses. | Inhibition of cell growth, proliferation, and metabolism. |
| Reported Applications | Conceptually applicable in autoimmune diseases and cancer immunotherapy. | FDA-approved immunosuppressant and anti-cancer agent. |
Unraveling the Mechanisms of Action
This compound and Rapamycin exert their effects at different nodes of a complex and interconnected signaling network that governs cell growth, proliferation, and immune responses.
This compound: An Upstream Regulator of Immune Signaling
As an inhibitor of Interleukin-2, this compound's mechanism is centered on blocking the biological activities of this pleiotropic cytokine. IL-2 is a critical signaling molecule, primarily produced by activated T-cells, that plays a central role in the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells. By inhibiting IL-2, this compound is expected to attenuate the activation of multiple downstream signaling pathways that are triggered by the binding of IL-2 to its receptor (IL-2R). These pathways include the JAK-STAT, the MAPK/ERK, and notably, the PI3K/Akt/mTOR pathway. Therefore, this compound's action can be characterized as an upstream, indirect modulation of several key cellular processes, including the mTOR pathway.
Rapamycin: A Direct Inhibitor of a Central Cellular Kinase
Rapamycin, in contrast, functions as a highly specific, allosteric inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation. Rapamycin first forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1). The inhibition of mTORC1 by Rapamycin directly impacts downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.
Visualizing the Signaling Cascades
To illustrate the distinct yet convergent mechanisms of this compound and Rapamycin, the following diagrams depict their respective signaling pathways.
Experimental Data and Protocols
Due to the limited availability of specific experimental data for this compound, this section will focus on the well-documented experimental evidence for Rapamycin and provide a conceptual framework for the types of experiments used to characterize IL-2 inhibitors.
Rapamycin: A Wealth of Experimental Evidence
The effects of Rapamycin have been extensively studied in a multitude of in vitro and in vivo models.
Table 1: Summary of Key Preclinical Findings for Rapamycin
| Experimental Model | Key Findings | Reference |
| In Vitro (Cancer Cell Lines) | Inhibition of proliferation and induction of G1 cell cycle arrest. | [1] |
| Reduction of protein synthesis via dephosphorylation of S6K1 and 4E-BP1. | [1] | |
| In Vivo (Mouse Xenograft Models) | Significant tumor growth inhibition in various cancer types. | [2] |
| In Vivo (Autoimmune Disease Models) | Amelioration of disease severity in models of lupus and rheumatoid arthritis. | [1] |
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Rapamycin or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Conceptual Experimental Framework for an IL-2 Inhibitor (like this compound)
To characterize an IL-2 inhibitor, a series of immunological assays would be employed.
Table 2: Conceptual Experimental Design for an IL-2 Inhibitor
| Assay | Purpose | Expected Outcome with this compound |
| T-Cell Proliferation Assay (e.g., CFSE dilution) | To measure the effect on T-cell proliferation in response to stimulation. | Inhibition of T-cell proliferation. |
| Cytokine Production Assay (e.g., ELISA, Luminex) | To quantify the production of IL-2 and other cytokines by activated T-cells. | Decreased production of IL-2 and potentially other pro-inflammatory cytokines. |
| Western Blot Analysis | To assess the phosphorylation status of downstream signaling proteins (STAT5, Akt, S6K1). | Reduced phosphorylation of STAT5, Akt, and S6K1 in response to IL-2 stimulation. |
Experimental Protocol: T-Cell Proliferation Assay (CFSE Dilution)
-
T-Cell Isolation: Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
CFSE Staining: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation and Treatment: Cells are stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of the IL-2 inhibitor or vehicle control.
-
Incubation: Cells are cultured for 3-5 days.
-
Flow Cytometry Analysis: The dilution of CFSE, which corresponds to cell division, is analyzed by flow cytometry.
The Interplay: IL-2 and mTOR Signaling
A critical point of comparison between this compound and Rapamycin lies in the convergence of their signaling pathways. As depicted in the signaling diagrams, the IL-2 receptor can activate the PI3K/Akt pathway, which is a major upstream activator of mTORC1. This creates a scenario where this compound, by inhibiting IL-2, can indirectly suppress mTORC1 activity in immune cells.
This interplay suggests that in the context of immune-driven pathologies, both IL-2 inhibition and direct mTOR inhibition could achieve similar outcomes, albeit through different mechanisms and potentially with different on- and off-target effects.
Concluding Remarks for the Researcher
The comparison between this compound (as a representative IL-2 inhibitor) and Rapamycin highlights a fundamental principle in drug development: the choice of targeting an upstream signaling activator versus a downstream effector kinase.
-
Broad vs. Specific Inhibition: Inhibiting IL-2 with a compound like this compound would likely have a broader impact on multiple downstream pathways, potentially leading to more profound immunosuppressive effects. In contrast, Rapamycin's direct inhibition of mTORC1 offers a more targeted approach to modulating cell growth and metabolism.
-
Context-Dependent Efficacy: The optimal strategy would likely depend on the specific pathological context. In diseases where IL-2 is the primary driver of aberrant immune activation, an IL-2 inhibitor might be more effective. In malignancies characterized by dysregulated mTOR signaling independent of IL-2, Rapamycin would be the more logical choice.
-
Future Directions: The lack of extensive public data on this compound underscores the need for further research to fully understand its biological activities and therapeutic potential. Head-to-head preclinical studies comparing specific IL-2 inhibitors with mTOR inhibitors in various disease models would be invaluable for elucidating the nuanced advantages and disadvantages of each approach.
This guide provides a foundational framework for researchers and drug development professionals to understand the distinct and overlapping mechanisms of IL-2 and mTOR inhibition. As more data on novel inhibitors like this compound becomes available, a more direct and data-rich comparison will be possible, further refining our understanding of these critical signaling pathways.
References
Safety Operating Guide
Proper Disposal Procedures for Su5201: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for the chemical substance Su5201, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This substance may cause skin sensitization upon contact.[1] In case of accidental release, immediate action is required to contain the spill and prevent exposure.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate goggles to prevent eye exposure.[1]
-
Hand Protection: Wear appropriate gloves to prevent skin exposure.[1]
-
Body Protection: Wear suitable protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of insufficient ventilation or dust generation, wear a suitable NIOSH/MSHA approved respirator.[1]
Quantitative Data Summary
The following table summarizes the key characteristics of this compound relevant to its safe disposal.
| Property | Value | Citation |
| Chemical Stability | Stable under normal storage and handling conditions. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, oxides of sulfur, carbon dioxide, nitrogen gas. | [1] |
Spill and Accidental Release Protocol
In the event of a spill or accidental release of this compound, follow these steps to ensure safety and proper cleanup.
Emergency Procedures:
-
Evacuate Non-Emergency Personnel: Remove all personnel from the affected area who are not involved in the cleanup.
-
Remove Ignition Sources: Eliminate any potential sources of ignition in the vicinity.[1]
-
Provide Adequate Ventilation: Ensure the area is well-ventilated to avoid inhalation of dust or vapors.[1]
-
Emergency Responder Actions: Emergency responders should wear appropriate respiratory protection if mist, vapor, or dust is generated.[1]
Containment and Cleanup:
-
Contain the Spill: Prevent the spread of the material.
-
Collect the Material: Carefully pick up the spilled substance without creating dust.[1]
-
Store for Disposal: Place the collected material in a suitable, closed container labeled for disposal.[1]
-
Clean the Affected Area: Thoroughly clean the spill area.[1]
Proper Disposal Workflow
The proper disposal of this compound waste must follow a structured workflow to ensure safety and regulatory compliance. All chemical waste should be managed as hazardous waste.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
